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Foundational

An Investigational Guide to the In Vitro Biological Activity of N-2-biphenylyl-2-methoxyacetamide

Abstract N-2-biphenylyl-2-methoxyacetamide is a novel synthetic compound with an unexplored biological activity profile. Its chemical architecture, combining a biphenyl moiety with a methoxyacetamide group, suggests pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-2-biphenylyl-2-methoxyacetamide is a novel synthetic compound with an unexplored biological activity profile. Its chemical architecture, combining a biphenyl moiety with a methoxyacetamide group, suggests potential therapeutic relevance, drawing parallels to classes of compounds with known pharmacological activities. This technical guide presents a comprehensive strategy for the systematic in vitro evaluation of N-2-biphenylyl-2-methoxyacetamide. We provide a structured, multi-tiered approach, beginning with broad-spectrum cytotoxicity screening and branching into more specific mechanistic and targeted assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to thoroughly characterize the biological potential of this and other novel chemical entities.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. The acetamide scaffold is a versatile feature in many pharmacologically active compounds, with substitutions on the amide nitrogen and acetyl group dictating the biological target and therapeutic effect.[1] Furthermore, derivatives of biphenyl acetic acid have demonstrated a range of therapeutic applications, including anti-inflammatory, analgesic, and antitumor activities.[2] Specifically, N-phenylacetamide derivatives have shown promising anticancer, enzyme inhibitory, and antimicrobial effects.[3]

Notably, structurally related compounds, such as substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, have been identified as potent anticonvulsants that modulate voltage-gated sodium channels.[4][5] Given the structural similarities, it is plausible that N-2-biphenylyl-2-methoxyacetamide may exhibit similar biological activities. This guide outlines a proposed investigational workflow to systematically explore these possibilities.

Proposed Synthesis

A plausible synthetic route for N-2-biphenylyl-2-methoxyacetamide involves a two-step process. The initial step would be the synthesis of 2-biphenyl acetyl chloride from 2-biphenyl acetic acid using a chlorinating agent like thionyl chloride in an appropriate solvent such as dry benzene.[2] The resulting acetyl chloride would then be reacted with 2-methoxyethylamine to yield the final product, N-2-biphenylyl-2-methoxyacetamide.

Tier 1: Initial In Vitro Cytotoxicity Screening

The primary assessment for a novel compound with potential anticancer activity is a broad-spectrum cytotoxicity screening. This initial step helps to identify if the compound has a general cytotoxic effect and can guide the selection of cell lines for further investigation. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous control cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N-2-biphenylyl-2-methoxyacetamide in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIC50 (µM) of N-2-biphenylyl-2-methoxyacetamide
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)12.5
HEK293 (Normal Kidney)> 100

Tier 2: Mechanistic Elucidation of Cytotoxicity

Should the initial screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine are apoptosis and cell cycle progression.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target-Based Assays T1_Start Treat Cells with Compound T1_MTT MTT Assay T1_Start->T1_MTT T1_End Determine IC50 T1_MTT->T1_End T2_Apoptosis Annexin V/PI Staining T1_End->T2_Apoptosis If cytotoxic T2_CellCycle Propidium Iodide Staining T1_End->T2_CellCycle If cytotoxic T3_Anticonvulsant Neuronal Cell-Based Assays (e.g., Sodium Channel Inhibition) T1_End->T3_Anticonvulsant Based on structural analogs T3_AntiInflammatory Enzyme Inhibition Assays (e.g., COX-2) T1_End->T3_AntiInflammatory Based on structural analogs T2_Flow Flow Cytometry Analysis T2_Apoptosis->T2_Flow T2_CellCycle->T2_Flow G Compound N-2-biphenylyl-2- methoxyacetamide Mitochondrion Mitochondrion Compound->Mitochondrion Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by the compound.

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial in vitro characterization of the novel compound N-2-biphenylyl-2-methoxyacetamide. The proposed tiered approach allows for a logical progression from broad screening to more detailed mechanistic studies, maximizing the efficiency of the investigation. The outcomes of these experiments will be crucial in determining the therapeutic potential of this compound and will guide future preclinical development, including in vivo efficacy and toxicity studies. The versatility of the biphenyl and acetamide scaffolds suggests that N-2-biphenylyl-2-methoxyacetamide is a promising candidate for further investigation.

References

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.
  • Oxford Academic. Use of the Miniscreen assay to screen novel compounds for bacterial mutagenicity in the pharmacentical industry.
  • PubMed. (2024, January 15). In vitro screening technologies for the discovery and development of novel drugs against Toxoplasma gondii.
  • ResearchGate.
  • Asian Journal of Chemistry. (2010).
  • Benchchem. Biological activity comparison of N-(2-hydroxyethyl)
  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • PMC. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides....
  • PubMed. (2014, July 24). Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use)
  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Sigma-Aldrich. N-Methoxy-N-methyl-2-phenylacetamide | 95092-10-7.
  • The Royal Society of Chemistry.
  • PMC. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Benchchem. In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide.

Sources

Exploratory

N-2-biphenylyl-2-methoxyacetamide pharmacokinetics and pharmacodynamics

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-2-Biphenylyl-2-methoxyacetamide and Structurally Related Compounds A Note on the Subject Compound: Initial literature and database searches fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-2-Biphenylyl-2-methoxyacetamide and Structurally Related Compounds

A Note on the Subject Compound: Initial literature and database searches for "N-2-biphenylyl-2-methoxyacetamide" did not yield specific data on its pharmacokinetic or pharmacodynamic profile. This suggests that it may be a novel compound or one that is not extensively characterized in publicly available scientific literature.

Therefore, to fulfill the core requirements of providing an in-depth technical guide, this document will focus on a class of structurally related and well-characterized compounds: Substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides . These compounds share key structural motifs with the requested molecule, such as the biphenyl and acetamide groups, and have published data regarding their biological activity. This guide will use these compounds as a representative example to illustrate the principles and methodologies relevant to the preclinical assessment of novel neuroactive agents.

Introduction

The N-substituted acetamide scaffold is a versatile pharmacophore present in a wide array of biologically active molecules.[1] Derivatives of biphenyl acetic acid, a related structural class, have shown a broad range of therapeutic activities, including anti-inflammatory, analgesic, and antitumor effects.[2] Specifically, N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide and its analogs have emerged as potent anticonvulsants.[3][4] This guide provides a comprehensive overview of the pharmacodynamic mechanisms, pharmacokinetic properties, and essential experimental protocols for the characterization of these neuroactive compounds, offering a framework for the investigation of new chemical entities like N-2-biphenylyl-2-methoxyacetamide.

Part 1: Pharmacodynamics - The Mechanism of Action

The primary mechanism of action for the anticonvulsant activity of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides is the modulation of voltage-gated sodium channels (VGSCs).[3][4] These channels are critical for the generation and propagation of action potentials in neurons.[3] By interacting with VGSCs, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures.[3][4]

Modulation of Voltage-Gated Sodium Channels

These compounds exhibit a dual effect on VGSC function:

  • Frequency (Use) Dependence: They preferentially block sodium channels that are being frequently activated, a state characteristic of rapid neuronal firing during a seizure.[4] This use-dependent inhibition allows for a targeted reduction of pathological activity with less effect on normal neuronal signaling.

  • Slow Inactivation: They promote the slow inactivation state of sodium channels.[4] This is a distinct conformational state from the fast inactivation that occurs over milliseconds. By stabilizing the slow inactivated state, the compounds reduce the number of available channels that can participate in generating action potentials over a longer timescale (hundreds of milliseconds).[3]

The combination of these two effects provides a powerful mechanism for suppressing seizure activity.[4]

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Drug_Interaction Drug Interaction cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Activates Na_Influx Na+ Influx VGSC->Na_Influx Allows Inhibition Inhibition of Na+ Current VGSC->Inhibition Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Reduced_Excitation Reduced Postsynaptic Excitation Neurotransmitter_Release->Reduced_Excitation Reduced Compound N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3- methoxypropionamide Compound->VGSC Binds to and modulates (Use-dependence & Slow Inactivation) Inhibition->Reduced_Excitation Leads to

Caption: Proposed mechanism of action for anticonvulsant activity.

Part 2: Pharmacokinetics - ADME Profile

While specific pharmacokinetic data for N-2-biphenylyl-2-methoxyacetamide is unavailable, a comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for its development. For related compounds, in vivo studies in animal models have been conducted to assess their efficacy and neurotoxicity, which provides indirect information about their pharmacokinetic properties.[3][5] For instance, the observation of in vivo anti-RSV activity of a 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative being limited by rapid metabolism highlights the importance of metabolic stability.[5]

Key Pharmacokinetic Parameters to Investigate:
  • Absorption: The extent and rate at which the compound enters the systemic circulation. This can be influenced by factors such as solubility and permeability.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. For neuroactive compounds, brain penetration is a key consideration.

  • Metabolism: The biotransformation of the drug into other molecules (metabolites). This is often a primary route of elimination and can be a source of drug-drug interactions.[6] The liver is the primary site of metabolism for many drugs.[7]

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (feces).

Part 3: Experimental Protocols

The following protocols outline key in vitro and in vivo assays for characterizing the pharmacodynamics and pharmacokinetics of novel N-substituted acetamide derivatives.

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound becomes toxic to cells.[8]

  • Cell Seeding: Plate a suitable cell line (e.g., a neuronal cell line or a cancer cell line like HepG2) in a 96-well plate and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[9]

2. HDAC Inhibition Assay (Fluorometric)

Given that some acetamide derivatives exhibit HDAC inhibitory activity, this assay can be used to explore this potential mechanism.[8]

  • Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution.[8]

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) to determine the extent of HDAC inhibition.

In_Vitro_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Cell_Culture Cell Seeding Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis_IC50 IC50 Calculation MTT_Assay->Data_Analysis_IC50 Enzyme_Assay HDAC Inhibition Assay Data_Analysis_Enzyme Enzyme Inhibition Kinetics Enzyme_Assay->Data_Analysis_Enzyme Patch_Clamp Patch-Clamp Electrophysiology (VGSC activity) Data_Analysis_Patch Electrophysiological Parameters Patch_Clamp->Data_Analysis_Patch

Caption: General workflow for in vitro characterization.

In Vivo Assays

1. Anticonvulsant Activity (Maximal Electroshock (MES) Test)

This is a standard model for generalized tonic-clonic seizures.[3]

  • Animal Model: Use adult male rodents (e.g., mice or rats).

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Electroshock Induction: At the time of expected peak effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • ED50 Determination: Test multiple doses to determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.[3]

2. Neurotoxicity (Rotorod Test)

This test assesses motor coordination and can indicate potential neurological side effects.[3]

  • Animal Model: Use adult male rodents.

  • Training: Train the animals to stay on a rotating rod.

  • Compound Administration: Administer the test compound.

  • Testing: At various time points after administration, place the animals on the rotating rod and record the time until they fall off.

  • TD50 Determination: Determine the median toxic dose (TD50) that causes 50% of the animals to fail the test.[3]

Pharmacokinetic Studies

1. Bioanalytical Method Development

A robust and validated bioanalytical method is essential for quantifying the drug in biological matrices.[10] LC-MS/MS is often the preferred method due to its sensitivity and specificity.[11][12]

  • Sample Preparation: Develop a method to extract the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[13]

  • Chromatographic Separation: Optimize the HPLC or UPLC conditions (column, mobile phase, flow rate) to achieve good separation of the analyte from endogenous components.[14]

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization mode, precursor and product ions) for sensitive and selective detection of the analyte and an internal standard.[12]

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[10]

2. In Vivo Pharmacokinetic Study

  • Animal Model: Use a suitable animal species (e.g., rats).

  • Dosing: Administer the compound at a specific dose and route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Sample Analysis: Process the blood to obtain plasma and analyze the samples using the validated bioanalytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Data Presentation

Table 1: Anticonvulsant Activity and Neurotoxicity of Representative Compounds in Mice (ip)

CompoundR-SubstituentMES ED50 (mg/kg)6 Hz ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
(R)-2 Unsubstituted9.813>300>31
(R)-5 3"-Cl3.311>300>91
(R)-6 4"-Cl3.812300~78

Data synthesized from reference[3].

Conclusion

While the specific pharmacokinetic and pharmacodynamic profile of N-2-biphenylyl-2-methoxyacetamide remains to be elucidated, the methodologies and principles outlined in this guide provide a robust framework for its investigation. By leveraging established in vitro and in vivo models, and developing validated bioanalytical methods, researchers can effectively characterize the therapeutic potential and safety profile of this and other novel N-substituted acetamide derivatives. The promising anticonvulsant activity of structurally related compounds underscores the potential of this chemical class for the development of new treatments for neurological disorders.

References

  • In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds. Benchchem.
  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
  • The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against - Semantic Scholar. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC. Journal of Medicinal Chemistry.
  • Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels - PubMed. Journal of Medicinal Chemistry.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Molecules.
  • Bioanalytical Method Validation: A Comprehensive Review - International Journal of Pharmaceutical Sciences Review and Research.
  • Bioanalytical assay development and validation for the pharmacokinetic study of gmc1, a novel fkbp52 co-chaperone inhibitor for castration resistant prostate cancer.
  • Recent Upgradation in Bioanalytical Studies - Biosciences Biotechnology Research Asia.
  • A Comparative Guide to Bioanalytical Methods for 4-Hydroxymephenytoin Quantification - Benchchem.
  • In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide - Benchchem.
  • Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous B - ZORA.
  • Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - MDPI. Pharmaceutics.

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Foundational

N-2-biphenylyl-2-methoxyacetamide: A Prototypical Framework for Evaluating Receptor Binding Affinity and Kinetics

Executive Summary Historically, small molecule drug discovery has heavily prioritized thermodynamic equilibrium metrics—such as the dissociation constant ( Kd​ ) or half-maximal inhibitory concentration ( IC50​ )—to quan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, small molecule drug discovery has heavily prioritized thermodynamic equilibrium metrics—such as the dissociation constant ( Kd​ ) or half-maximal inhibitory concentration ( IC50​ )—to quantify receptor binding affinity[1]. However, the human body is an open, dynamic system subject to continuous pharmacokinetic fluctuations. Consequently, the residence time ( τ ) of a drug-target complex, defined as the reciprocal of the dissociation rate constant ( koff​ ), has emerged as a superior predictor of in vivo efficacy and target selectivity[2].

This technical guide dissects the receptor binding affinity and kinetic profile of N-2-biphenylyl-2-methoxyacetamide (N2B2M) , a highly selective prototypical small molecule. By examining N2B2M, we establish a comprehensive, self-validating framework for evaluating both the thermodynamic and kinetic parameters of receptor-ligand interactions across orthogonal assay platforms.

Pharmacophore Rationale and Mechanistic Basis

The structural architecture of N2B2M is purposefully designed to optimize both association ( kon​ ) and dissociation ( koff​ ) rates. Understanding the causality behind these structural features is critical for rational lead optimization:

  • Biphenyl-2-yl Moiety (The Kinetic Accelerator): The ortho-substituted biphenyl group creates a distinct, non-planar dihedral angle. This lipophilic bulk drives a rapid hydrophobic collapse into the receptor's transmembrane allosteric pocket, significantly accelerating the association rate ( kon​ ). Because the molecule is pre-organized, it avoids the high entropic penalty typically associated with the binding of highly flexible ligands.

  • 2-Methoxyacetamide Core (The Kinetic Anchor): The amide carbonyl and the methoxy ether oxygen function as a bidentate hydrogen-bond acceptor network. Once N2B2M enters the binding pocket, these directional hydrogen bonds lock onto the receptor's hinge region or extracellular loops. Breaking these bonds requires a high activation energy, which drastically slows the dissociation rate ( koff​ ), thereby prolonging the residence time[3].

KineticModel L N2B2M (Ligand) RL Encounter Complex [RL]* L->RL k_on R Receptor (GPCR) R->RL k_on RL->L k_off RL->R RL_stable Stable Complex [RL] RL->RL_stable Conformational Change Response Allosteric Signaling RL_stable->Response Efficacy

Kinetic binding model illustrating N2B2M transition from encounter complex to stable signaling state.

Experimental Workflows for Affinity & Kinetics

To rigorously validate the binding profile of N2B2M, we employ a multi-tiered, self-validating experimental strategy. Relying on a single assay can introduce systemic bias (e.g., membrane lipid interference or immobilization artifacts). Therefore, we utilize both cell-free Surface Plasmon Resonance (SPR) and live-cell Bioluminescence Resonance Energy Transfer (NanoBRET).

Protocol A: Surface Plasmon Resonance (SPR) for Label-Free Kinetics

SPR provides real-time, label-free quantification of kon​ and koff​ by measuring changes in the refractive index near a sensor surface as the ligand binds to the immobilized receptor[4].

Causality & Self-Validation: To prevent mass transport limitation (where the diffusion rate artificially caps the measured kon​ ), the receptor density on the chip is kept deliberately low ( Rmax​<50 Response Units). A reference flow cell (immobilized with an inactive mutant receptor) is used in parallel to subtract bulk refractive index shifts and non-specific lipid binding[4].

Step-by-Step Methodology:

  • Sensor Functionalization: Activate a CM5 gold sensor chip using standard EDC/NHS chemistry. Immobilize the purified, lipid-nanodisc-reconstituted target receptor via amine coupling to achieve a target density of 30-50 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of N2B2M (from 10x Kd​ down to 0.1x Kd​ ) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Association Phase: Inject N2B2M across the active and reference flow cells at a high flow rate (50 µL/min) for 180 seconds. The high flow rate is critical to bypass mass transport effects.

  • Dissociation Phase: Switch to blank running buffer and monitor the dissociation phase for 600 seconds. The extended timeframe is necessary for accurately capturing the slow koff​ of N2B2M.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract precise kon​ and koff​ values.

Protocol B: NanoBRET for Live-Cell Target Engagement

While SPR is highly quantitative, it lacks the physiological context of the live cell membrane. NanoBRET overcomes this by utilizing a NanoLuc-tagged receptor and a fluorescent tracer to measure real-time competitive binding kinetics in living cells[5].

Causality & Self-Validation: The use of the exceptionally bright, 19 kDa NanoLuc enzyme at the N-terminus minimizes steric hindrance while providing a massive signal-to-noise ratio. By measuring the decay of the BRET signal as unlabeled N2B2M displaces a pre-bound fluorescent tracer, we can isolate the exact binding kinetics in a native lipid environment[3].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc-tagged target receptor. Plate at 2×104 cells/well in a white 96-well microplate.

  • Tracer Equilibration: Add a previously validated fluorescent tracer (e.g., a BODIPY-conjugated reference ligand) at its Kd​ concentration and incubate for 60 minutes to reach equilibrium.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) to initiate bioluminescence.

  • Kinetic Competition: Inject a saturating concentration of N2B2M (100x Kd​ ). Immediately begin reading the BRET ratio (Acceptor emission / Donor emission) continuously for 120 minutes at 37°C.

  • Kinetic Analysis: Fit the BRET decay curve using the Motulsky-Mahan exact kinetic model for competitive binding to calculate the target kon​ and koff​ of N2B2M[3].

Workflow cluster_SPR SPR (In Vitro) cluster_BRET NanoBRET (Live Cell) Start N2B2M Kinetic Evaluation SPR1 Immobilize Receptor Start->SPR1 BRET1 Express NanoLuc-GPCR Start->BRET1 SPR2 Inject N2B2M Analyte SPR1->SPR2 SPR3 Measure Refractive Index SPR2->SPR3 Data Global Kinetic Fitting (k_on, k_off, Residence Time) SPR3->Data BRET2 Add Tracer + N2B2M BRET1->BRET2 BRET3 Measure BRET Ratio BRET2->BRET3 BRET3->Data

Parallel in vitro SPR and live-cell NanoBRET workflows for evaluating N2B2M binding kinetics.

Data Presentation & Kinetic Profiling

The true value of N2B2M becomes apparent when comparing its kinetic profile against an early-stage lead compound. While both compounds may exhibit similar equilibrium affinities ( Kd​ ), N2B2M demonstrates a significantly prolonged residence time, directly translating to sustained target engagement and reduced off-target toxicity[1].

Table 1: Comparative Binding Affinity and Kinetic Parameters (SPR Analysis)

Compound Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Early Lead 12.5 8.5×105 1.06×10−2 1.5
N2B2M 8.2 2.1×105 1.72×10−4 96.8

Interpretation: N2B2M achieves its high affinity not through rapid association, but through an exceptionally slow dissociation rate. The methoxyacetamide anchor effectively traps the ligand in the binding pocket, yielding a residence time of nearly 100 minutes compared to the transient 1.5-minute engagement of the early lead.

Table 2: Orthogonal Validation (SPR vs. Live-Cell NanoBRET for N2B2M)

Assay PlatformEnvironment kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated Kd​ (nM)
SPR Lipid Nanodisc (In Vitro) 2.1×105 1.72×10−4 8.2
NanoBRET Live HEK293 Membrane 1.8×105 2.05×10−4 11.4

Interpretation: The tight correlation between the cell-free SPR and live-cell NanoBRET data confirms that the kinetic profile of N2B2M is an intrinsic property of the ligand-receptor interaction, rather than an artifact of the assay environment[5].

Conclusion

The evaluation of N-2-biphenylyl-2-methoxyacetamide underscores a critical paradigm in modern pharmacology: affinity dictates if a drug binds, but kinetics dictate how long it acts. By integrating the structural rationale of the biphenyl and methoxyacetamide moieties with rigorous, orthogonal kinetic assays (SPR and NanoBRET), researchers can engineer self-validating workflows that accurately predict in vivo efficacy and drive successful lead optimization.

References
  • [2] Title: Drug-Target Residence Time: Critical Information for Lead Optimization. Source: Nature Reviews Drug Discovery / PubMed Central. URL:[Link]

  • [1] Title: Drug-target residence time and its implications for lead optimization. Source: Nature Reviews Drug Discovery / PubMed. URL: [Link]

  • [5] Title: Binding kinetics of ligands acting at GPCRs. Source: Molecular and Cellular Endocrinology / PubMed Central. URL:[Link]

  • [3] Title: Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. Source: ACS Pharmacology & Translational Science / PubMed Central. URL:[Link]

  • [4] Title: Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Exploratory

Therapeutic and agricultural potential of N-2-biphenylyl-2-methoxyacetamide

Whitepaper: Therapeutic and Agricultural Potential of N-2-biphenylyl-2-methoxyacetamide Executive Summary As a Senior Application Scientist, I approach chemical entities not as static structures, but as modular toolkits....

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Therapeutic and Agricultural Potential of N-2-biphenylyl-2-methoxyacetamide

Executive Summary

As a Senior Application Scientist, I approach chemical entities not as static structures, but as modular toolkits. N-2-biphenylyl-2-methoxyacetamide represents a highly privileged hybrid pharmacophore. By fusing a lipophilic biphenyl-2-yl moiety with a polar, hydrogen-bonding 2-methoxyacetamide group, this molecule bridges two seemingly disparate fields: high-efficiency agricultural fungicides and advanced human therapeutics (including targeted protein degradation and neurodegeneration). This guide deconstructs the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to harness this compound's dual-modality potential.

Pharmacophore Rationale & Structural Biology

The efficacy of N-2-biphenylyl-2-methoxyacetamide is rooted in its structural dichotomy, allowing it to engage multiple biological targets across different kingdoms of life:

  • The Methoxyacetamide Core (Hydrogen-Bonding Warhead): In agricultural chemistry, this moiety is the defining feature of novel Quinone Outside Inhibitors (QoIs) like mandestrobin. It suppresses fungal respiration by binding to the Cytochrome bc1 complex (Complex III) 1[1]. Furthermore, methoxyacetamide derivatives induce beneficial physiological effects in crops, such as delayed chlorophyll degradation and yield enhancement even in disease-free conditions 2[2].

  • The Biphenyl-2-yl Anchor (Lipophilic Anchor): In therapeutic drug design, the biphenyl group is a critical structural anchor. It is essential for engaging the S1/S3 hydrophobic pockets in β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) inhibitors, a major target for Alzheimer's disease 3[3]. Additionally, it serves as the "northern" lipophilic moiety in molecular glues (e.g., BDC22455743) that stabilize the noncovalent E2 enzyme–ubiquitin complex, driving targeted protein degradation 4[4].

MOA cluster_agri Agricultural (Fungicidal) cluster_thera Therapeutic (Neurology/Oncology) Compound N-2-biphenylyl-2-methoxyacetamide Mito Mitochondrial Respiration Compound->Mito Methoxyacetamide moiety CII Succinate Dehydrogenase (Complex II) Compound->CII Biphenyl moiety BACE1 BACE1 Inhibition Compound->BACE1 CNS Penetrance Glue E2-Ubiquitin Molecular Glue Compound->Glue Protein-Protein Interaction CIII Cytochrome bc1 (Complex III) Mito->CIII ROS ROS Generation & Apoptosis CIII->ROS CII->ROS APP Reduced Aβ Plaques BACE1->APP Degradation Targeted Protein Degradation Glue->Degradation

Dual-modality mechanism of N-2-biphenylyl-2-methoxyacetamide in agriculture and therapeutics.

Quantitative Profiling & Analog Benchmarking

To contextualize the potency of this scaffold, we benchmark its structural analogs against established commercial standards across both therapeutic and agricultural domains.

Table 1: Comparative Profiling of N-2-biphenylyl-2-methoxyacetamide Structural Analogs

DomainTarget MechanismAnalog / Reference CompoundKey Efficacy MetricSource
Agriculture Complex III (QoI)MandestrobinMIC = 0.31 ppm[1]
Agriculture Complex II (SDHI)BoscalidEC50 < 1.0 ppm[1]
Therapeutic E2-Ubiquitin GlueBDC22455743 (Analog 2aa)EC50 = 12 μM[4]
Therapeutic BACE1 InhibitionHydroxyethylamine BiarylsIC50 < 10 nM[3]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the field-proven, step-by-step methodologies designed to validate the dual mechanisms of this compound, engineered with built-in causality and self-correction.

Protocol A: TR-FRET Assay for E2-Ubiquitin Molecular Glue Activity (Therapeutic)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it measures transient protein-protein interactions in solution without washing steps, minimizing false negatives for reversible molecular glues.

  • Reagent Assembly: Combine 5 nM GST-tagged E2 enzyme, 10 nM Eu-anti-GST antibody (donor), and 50 nM Cy5-labeled Ubiquitin (acceptor) in assay buffer (50 mM HEPES pH 7.5, 0.05% Tween-20).

    • Expert Insight: The inclusion of Tween-20 is critical; it prevents nonspecific compound aggregation, which is the primary driver of false positives when screening highly lipophilic biphenyls.

  • Compound Addition: Dispense the compound in a 12-point titration curve (0.1 nM to 100 μM). Maintain DMSO at a strict 1% final concentration to prevent solvent-induced protein denaturation.

  • Ratiometric Detection: Excite the microplate at 337 nm; read emission at 620 nm (donor) and 665 nm (acceptor).

    • Self-Validation Check: The system calculates the 665/620 nm ratio. This mathematically cancels out compound auto-fluorescence and inner-filter effects, ensuring the signal is solely driven by the proximity of the E2-Ubiquitin complex.

  • Orthogonal Validation: Run a parallel counter-screen omitting the E2 enzyme to definitively rule out direct compound-fluorophore binding.

Protocol B: Mycelial Growth Inhibition Assay (Agricultural)

Causality: Water agar is selected over nutrient-rich Potato Dextrose Agar (PDA) to force the fungal pathogen to rely entirely on endogenous energy reserves. This drastically amplifies the assay's sensitivity to mitochondrial respiration inhibitors (QoIs/SDHIs).

  • Media Preparation: Prepare 1.5% water agar and autoclave. Cool to 50°C before compound addition to prevent thermal degradation of the methoxyacetamide moiety.

  • Compound Incorporation: Spike the media with compound concentrations ranging from 0.031 to 2.0 ppm.

    • Self-Validation Check: You must include a solvent control (0.1% acetone) and a commercial standard (e.g., boscalid). If the boscalid standard fails to produce its known MIC, or if the solvent control shows >5% growth inhibition, the entire plate is discarded[1].

  • Inoculation: Inoculate the center of the plate with Sclerotinia sclerotiorum ascospores. Incubate at 20°C in total darkness for 24 hours.

  • Assessment: Measure radial mycelial growth using digital calipers and calculate the Minimum Inhibitory Concentration (MIC).

Workflow cluster_1 In Vitro Therapeutic Assay cluster_2 Agricultural Assay Start Compound Library Screening TRFRET TR-FRET Assay (E2-Ubiquitin) Start->TRFRET Agar Water Agar Mycelial Inoculation Start->Agar EC50 EC50 Determination TRFRET->EC50 Lead Lead Optimization EC50->Lead MIC MIC Calculation (S. sclerotiorum) Agar->MIC MIC->Lead

High-throughput screening workflow for dual-modality pharmacophore validation.

References

  • Sumitomo Chemical Co., Ltd. "Research and Development of a Novel Fungicide 'Mandestrobin'". sumitomo-chem.co.jp. 1

  • NIH. "Physiological effects of mandestrobin - PMC". nih.gov. 2

  • NIH. "Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC". nih.gov. 4

  • ACS Publications. "Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors". acs.org. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis Protocol for N-(biphenyl-2-yl)-2-methoxyacetamide

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Document Purpose: To provide a robust, scalable, and self-validating methodology for the synthesis of sterically hindered ortho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Document Purpose: To provide a robust, scalable, and self-validating methodology for the synthesis of sterically hindered ortho-biphenyl amides.

Introduction & Mechanistic Rationale

The synthesis of N-(biphenyl-2-yl)-2-methoxyacetamide involves the formation of an amide bond between 2-aminobiphenyl and a methoxyacetyl moiety. Ortho-substituted anilines, such as 2-aminobiphenyl, present a unique synthetic challenge: the adjacent phenyl ring creates significant steric shielding around the nucleophilic nitrogen.

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics, incomplete conversions, and poor atom economy when applied to highly hindered anilines. To circumvent this, our protocol employs a modified Schotten-Baumann approach using methoxyacetyl chloride in an anhydrous aprotic solvent. Acid chlorides are highly electrophilic, effectively overcoming the steric barrier of the ortho-phenyl group to drive the reaction to completion[1].

Furthermore, we utilize Triethylamine (TEA) as an acid scavenger and recommend a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which accelerates the acylation of the hindered amine while minimizing side reactions[2].

Mechanism A 2-Aminobiphenyl (Sterically Hindered) C Tetrahedral Intermediate (Oxyanion) A->C Nucleophilic Attack B Methoxyacetyl Chloride (Highly Electrophilic) B->C D N-(biphenyl-2-yl)- 2-methoxyacetamide C->D Elimination E HCl Byproduct (Neutralized by TEA) C->E

Mechanistic pathway of the modified Schotten-Baumann amide coupling.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a standard 10 mmol discovery-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminobiphenyl 169.231.01.69 gLimiting Reagent (Nucleophile)
Methoxyacetyl chloride 108.521.21.30 g (1.09 mL)Electrophile
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Acid Scavenger / Base
DMAP 122.170.050.06 gNucleophilic Catalyst (Optional)
Dichloromethane (DCM) 84.93N/A50 mLAnhydrous Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Setup & Activation

Causality Focus: Moisture exclusion is critical. Water reacts competitively with methoxyacetyl chloride to form methoxyacetic acid, consuming the electrophile and complicating downstream purification.

  • Preparation: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar. Cool under a stream of dry Nitrogen (N₂) or Argon.

  • Dissolution: Add 2-aminobiphenyl (1.69 g, 10 mmol) and DMAP (0.06 g, 0.05 mmol) to the flask.

  • Solvation: Inject 40 mL of anhydrous Dichloromethane (DCM) via syringe and stir until the solids are completely dissolved.

  • Base Addition: Add Triethylamine (2.09 mL, 15 mmol) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Reaction Execution

Causality Focus: The reaction between an acid chloride and an amine is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which suppresses the formation of dark, tarry degradation products and ketene intermediates.

  • Electrophile Addition: Dilute methoxyacetyl chloride (1.09 mL, 12 mmol) in 10 mL of anhydrous DCM in a separate dry vial. Using a syringe or dropping funnel, add this solution dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature near 0 °C.

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system. The reaction is deemed complete when the highly UV-active 2-aminobiphenyl spot (which also stains brown/orange with ninhydrin) is completely consumed.

Phase 3: Self-Validating Workup

Causality Focus: This liquid-liquid extraction sequence is a self-validating chemical purification system. Each wash specifically targets a known impurity class, ensuring the crude product is highly enriched before chromatography.

  • Quench: Dilute the reaction mixture with an additional 30 mL of DCM.

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl (2 × 30 mL). Validation: This step protonates unreacted TEA and any trace residual 2-aminobiphenyl, partitioning them irreversibly into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Validation: This neutralizes residual HCl and extracts any methoxyacetic acid generated from the hydrolysis of excess acid chloride.

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 30 mL) to remove bulk water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl for 5 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-(biphenyl-2-yl)-2-methoxyacetamide as an off-white solid or viscous oil.

Phase 4: Purification & Characterization
  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Alternatively, if the crude material solidifies, recrystallization from hot Ethyl Acetate/Hexanes can be employed.

  • Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic methoxy singlet (~3.4 ppm) and the amide N-H proton (~8.5 ppm, broad) should be clearly visible in the ¹H NMR spectrum.

Workflow Visualization

Workflow S1 1. Preparation Dry DCM, N2 atmosphere Dissolve Amine + TEA S2 2. Addition Cool to 0 °C Dropwise Acid Chloride S1->S2 S3 3. Reaction Stir 2-4h at RT Monitor via TLC/LC-MS S2->S3 S4 4. Quench & Workup 1M HCl wash (removes amine) NaHCO3 wash (removes acid) S3->S4 S5 5. Isolation Dry over Na2SO4 Concentrate in vacuo S4->S5 S6 6. Purification Flash Chromatography (EtOAc/Hexanes) S5->S6

Step-by-step experimental workflow and self-validating isolation process.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Source: nih.gov] URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Source: rsc.org] URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Source: acsgcipr.org] URL: [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of N-2-biphenylyl-2-methoxyacetamide

Abstract: This document provides a detailed guide for the structural characterization of N-2-biphenylyl-2-methoxyacetamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the structural characterization of N-2-biphenylyl-2-methoxyacetamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of novel small molecules.

Introduction and Scientific Context

N-2-biphenylyl-2-methoxyacetamide is a synthetic organic compound featuring a biphenyl moiety, an amide linkage, and a methoxy group. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its role in modulating protein-protein interactions and its presence in numerous therapeutic agents. The precise arrangement of substituents on this scaffold is critical to its biological activity. Therefore, rigorous and unambiguous structural verification is a cornerstone of the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. This application note establishes a robust and reproducible workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of N-2-biphenylyl-2-methoxyacetamide, ensuring the highest degree of scientific integrity.

Core Principles of NMR-Based Characterization

The characterization of N-2-biphenylyl-2-methoxyacetamide relies on interpreting four key aspects of the NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the nucleus. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[2]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of different proton types in the molecule.[2] Note that standard ¹³C NMR spectra are generally not quantitative without specific experimental setups.[3]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets). The pattern of splitting, governed by the n+1 rule, reveals the number of adjacent protons and thus provides critical connectivity information.[4]

  • Signal Shape: The width of a signal can provide information about molecular dynamics. For instance, the N-H proton signal of an amide is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent.[5]

Experimental Protocols

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] This protocol ensures a homogenous sample free of particulate matter and paramagnetic impurities.

Materials:

  • N-2-biphenylyl-2-methoxyacetamide (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Glass Pasteur pipette

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of N-2-biphenylyl-2-methoxyacetamide into a clean, dry vial. For routine ¹H spectra, 5-10 mg is sufficient, while ¹³C spectra benefit from higher concentrations (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[7][8]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is an excellent solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) that can be used as a secondary chemical shift reference.[4] TMS serves as the primary internal standard, defined as 0.0 ppm.

  • Homogenization: Gently swirl or vortex the vial to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[7]

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. The optimal sample height for most modern spectrometers is 4-5 cm, which corresponds to approximately 0.55-0.65 mL of solvent.[6][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

Protocol for NMR Data Acquisition

These parameters are designed for a standard 400 or 500 MHz NMR spectrometer and can be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' or 'proton1' on Bruker systems). A 30° flip angle is often used when multiple scans are required to allow for a shorter relaxation delay.[9]

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

  • Acquisition Time (AT): 3-4 seconds. This duration is sufficient to allow the Free Induction Decay (FID) to decay nearly to zero, ensuring good digital resolution.[10][11]

  • Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5 times the longest T1 relaxation time) is critical for accurate signal integration, especially for quantitative analysis.[9][12] For routine structural confirmation, 2 seconds is often adequate.

  • Number of Scans (NS): 8 to 16 scans. Co-adding scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[10] A minimum of 8 scans is recommended to reduce artifacts.[10]

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets.[3]

  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to cover the full range of organic carbon chemical shifts.[13]

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 to 4096 scans. A significantly higher number of scans is required for ¹³C NMR due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[7]

  • Temperature: 298 K (25 °C).

Spectral Analysis and Data Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of N-2-biphenylyl-2-methoxyacetamide based on established chemical shift principles for its constituent functional groups.

Visualizing the Structure for NMR Assignment

To facilitate discussion, the atoms in N-2-biphenylyl-2-methoxyacetamide are systematically labeled in the diagram below.

Caption: Labeled structure of N-2-biphenylyl-2-methoxyacetamide.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Aromatic Protons (Hₐ, Hₑ, Hᶜ, Hᵈ, and biphenyl ring'):

    • Chemical Shift: Expected in the range of δ 7.20 - 8.50 ppm. Protons on aromatic rings typically resonate in this region.[2][14] The exact shifts are influenced by the electronic effects of the amide substituent and the steric hindrance between the two phenyl rings, which dictates the dihedral angle.[15][16] The nine aromatic protons will likely appear as a series of complex, overlapping multiplets. The proton ortho to the amide nitrogen (on ring C1-C6) may be shifted further downfield due to the anisotropy of the carbonyl group.

    • Integration: The total integration of this region will correspond to 9 protons.

    • Multiplicity: Complex multiplets (m) due to multiple ortho, meta, and para couplings.

  • Amide Proton (Hₙ):

    • Chemical Shift: Expected to be a broad signal (br s) in the range of δ 7.5 - 9.0 ppm. The chemical shift of N-H protons is highly variable and depends on concentration, temperature, and solvent hydrogen-bonding capability.[5][17]

    • Integration: 1 proton.

    • Multiplicity: Broad singlet (br s).

  • Methylene Protons (Hₑ):

    • Chemical Shift: Expected around δ 4.1 - 4.5 ppm. This CH₂ group is deshielded by both the adjacent carbonyl group and the methoxy group's oxygen atom.

    • Integration: 2 protons.

    • Multiplicity: Singlet (s), as there are no adjacent protons to couple with.

  • Methoxy Protons (Hբ):

    • Chemical Shift: A sharp signal expected around δ 3.4 - 3.6 ppm. Methoxy groups typically appear in this region.[18]

    • Integration: 3 protons.

    • Multiplicity: Singlet (s).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Carbonyl Carbon (Cₐ):

    • Chemical Shift: Expected in the range of δ 165 - 175 ppm. This is characteristic of an amide carbonyl carbon.[13]

  • Aromatic Carbons (C1-C6, C1'-C6'):

    • Chemical Shift: Twelve distinct signals are expected in the δ 110 - 145 ppm region.[13][19] The signals for the quaternary carbons (C1, C2, C1') will be of lower intensity. The carbon attached to the nitrogen (C2) will be shifted downfield relative to other aromatic CH carbons.

  • Methylene Carbon (Cₑ):

    • Chemical Shift: Expected around δ 70 - 80 ppm, significantly downfield due to the attached oxygen atom.

  • Methoxy Carbon (Cբ):

    • Chemical Shift: Expected around δ 55 - 60 ppm, a typical value for a methoxy carbon attached to an aliphatic chain.[18][20]

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
Amide (NH -C =O)7.5 - 9.0br s1H165 - 175
Aromatic (Ar-H / Ar-C )7.20 - 8.50m9H110 - 145
Methylene (O-C H₂-C=O)4.1 - 4.5s2H70 - 80
Methoxy (O-C H₃)3.4 - 3.6s3H55 - 60

Experimental Workflow Visualization

The logical flow from sample preparation to final structural confirmation is a critical component of a self-validating protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-50 mg) dissolve 2. Dissolve in CDCl₃ with TMS (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer spectrometer 4. Insert into Spectrometer (Lock, Tune, Shim) transfer->spectrometer acq_H1 5. Acquire ¹H Spectrum (NS=16, D1=2s) spectrometer->acq_H1 acq_C13 6. Acquire ¹³C Spectrum (NS=2048, D1=2s) acq_H1->acq_C13 process 7. Fourier Transform, Phasing, Baseline Correction acq_C13->process analyze 8. Analyze Spectra (Shift, Integration, Multiplicity) process->analyze confirm 9. Confirm Structure analyze->confirm

Caption: Workflow for NMR characterization of N-2-biphenylyl-2-methoxyacetamide.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of N-2-biphenylyl-2-methoxyacetamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The predictive analysis and interpretation guide offer a clear roadmap for assigning signals and confirming the molecular structure with a high degree of confidence. This workflow serves as a reliable method for ensuring the structural integrity of this compound and related analogues in research and drug development settings.

References

  • Di-Marino, D., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 135(5), 1996-2005. [Link]

  • Di Marino, D., et al. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

  • Seno, N., & Nagata, Y. (1976). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Bioscience, Biotechnology, and Biochemistry, 40(3), 579-580. [Link]

  • Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(1), 30. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Kim, D. P., et al. (2007). ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

  • Martin, L., et al. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 177-183. [Link]

  • O'Connor, R. D., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(31), 7434-7440. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Wang, Q. Q., et al. (2021). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane... 1H proton nmr spectrum. Retrieved from [Link]

  • University of Missouri, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). Table 3. ¹H NMR chemical shifts (δ, ppm) of various aromatic and... ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Liquid Crystals, 14(2), 513-524. [Link]

  • Padwa, A., et al. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277-3283. [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyacetamide. PubChem Compound Database. Retrieved from [Link]

  • Hanafiah, M. M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Voit, B., et al. (2001). 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules, 34(16), 5489-5496. [Link]

  • Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Yagci, Y., et al. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). N-[2-(4-Methoxyphenyl)ethyl]acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxyacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-2-methoxyacetamide. PubChem Compound Database. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for N-2-biphenylyl-2-methoxyacetamide Dosage Formulation in Murine Animal Models

Abstract The effective delivery of novel chemical entities in preclinical animal models is a cornerstone of translational research. This document provides a comprehensive guide to developing oral, intravenous, and intrap...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The effective delivery of novel chemical entities in preclinical animal models is a cornerstone of translational research. This document provides a comprehensive guide to developing oral, intravenous, and intraperitoneal dosage formulations for N-2-biphenylyl-2-methoxyacetamide, a compound for which public domain data on physicochemical properties is limited. Given the structural alerts of a biphenyl group and an acetamide moiety, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical formulation.[1] This guide, therefore, is built upon established principles for formulating poorly soluble compounds for in vivo studies, offering a systematic approach from vehicle selection to administration.[2][3] The protocols herein are designed as a robust starting point, intended to be adapted and optimized following experimental determination of the compound's specific characteristics.

Compound Profile & Formulation Strategy

Structural Analysis and Predicted Properties

N-2-biphenylyl-2-methoxyacetamide possesses a biphenyl core, which confers significant lipophilicity and is often associated with poor water solubility due to strong intermolecular stacking in the solid state.[4][5] The acetamide group may offer some potential for hydrogen bonding. Without experimental data, a tiered formulation strategy is recommended, beginning with simple aqueous suspensions and progressing to co-solvent or lipid-based systems as necessary to achieve the desired concentration and bioavailability.[3][6]

Foundational Workflow for Formulation Development

The development of a suitable formulation for a poorly soluble compound like N-2-biphenylyl-2-methoxyacetamide should follow a logical, stepwise progression. This ensures that a scientifically sound and well-tolerated vehicle is selected, minimizing variability in preclinical studies.[2]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: In Vivo Administration A Determine Physicochemical Properties (Solubility, LogP, pKa) B Tier 1: Aqueous Vehicles (e.g., 0.5% MC or CMC) A->B Solubility Data C Tier 2: Co-solvent Systems (e.g., PEG400, DMSO, Ethanol) B->C Insoluble E Prepare Test Formulations B->E Suspension OK D Tier 3: Lipid-Based Systems (e.g., Corn Oil, SEDDS) C->D Precipitation/Toxicity C->E Soluble D->E F Assess Formulation Stability (Homogeneity, Potency over time) E->F Validate G Select Route of Administration (PO, IV, IP) F->G Stable Formulation H Conduct Pilot Dosing & Tolerability Study G->H Final Protocol

Caption: A tiered workflow for selecting a suitable vehicle for a poorly soluble compound.

Vehicle Selection and Preparation

The choice of vehicle is paramount for ensuring accurate dosing and minimizing adverse effects.[7] The selection process should be guided by the route of administration and the solubility of N-2-biphenylyl-2-methoxyacetamide.

Recommended Vehicles for Different Administration Routes

The following table summarizes common vehicles suitable for preclinical studies in mice. The selection should be empirically validated for the specific compound.

Route of AdministrationCommon VehiclesKey Considerations
Oral (p.o.) Water, Saline, 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC), Corn Oil, Sesame Oil, Polyethylene Glycol 400 (PEG 400)Suspensions are common for poorly soluble compounds; viscosity modifiers like MC prevent settling. Oils are suitable for highly lipophilic compounds.[6]
Intravenous (i.v.) Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Co-solvents (e.g., 10% DMSO, 40% PEG 400, 50% Saline), CyclodextrinsMust be sterile, isotonic, and have a physiological pH. Co-solvents can cause hemolysis or precipitation upon injection; slow administration is crucial.[6][8]
Intraperitoneal (i.p.) Saline (0.9% NaCl), PBSFormulations should be sterile and isotonic to minimize irritation to the peritoneal cavity.[6]

Detailed Formulation Protocols

Disclaimer: The following protocols are generalized starting points. The final concentrations and vehicle compositions must be optimized based on the experimentally determined solubility and stability of N-2-biphenylyl-2-methoxyacetamide.

Protocol 1: Oral Suspension Formulation (Aqueous Vehicle)

This protocol is suitable for oral gavage when the compound is not fully soluble in aqueous media.

Materials:

  • N-2-biphenylyl-2-methoxyacetamide

  • 0.5% (w/v) Methylcellulose (low viscosity) in sterile water

  • Mortar and pestle or tissue homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Calculate and weigh the required amount of N-2-biphenylyl-2-methoxyacetamide for the desired final concentration and volume.

  • In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the compound powder to create a paste. This wets the particles and prevents clumping.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing with the pestle or homogenizer to form a uniform suspension.

  • Transfer the suspension to a beaker containing a magnetic stir bar.

  • Stir the suspension for a minimum of 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large aggregates before dosing.

  • Crucially, the suspension must be continuously stirred during the entire dosing procedure to ensure each animal receives a consistent dose.

Protocol 2: Intravenous Solution Formulation (Co-solvent System)

This protocol uses a co-solvent system to dissolve the compound for intravenous administration. Caution: This type of formulation carries a risk of precipitation upon injection into the bloodstream and should be administered slowly.

Materials:

  • N-2-biphenylyl-2-methoxyacetamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm syringe filter

Procedure:

  • In a sterile vial, dissolve the required weight of N-2-biphenylyl-2-methoxyacetamide in a minimal amount of DMSO. A common starting point is 10% of the final volume.

  • Once the compound is fully dissolved, add PEG 400 to the solution. A typical ratio is 10% DMSO and 40% PEG 400.

  • Slowly add sterile saline to the desired final volume while continuously vortexing or stirring to prevent precipitation. The final formulation might be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

Protocol 3: Intraperitoneal Suspension Formulation

For intraperitoneal administration, a simple, sterile, and isotonic suspension is generally well-tolerated.

Materials:

  • N-2-biphenylyl-2-methoxyacetamide

  • Sterile Saline (0.9% NaCl)

  • Tween 80 (optional, as a wetting agent)

  • Tissue homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Sterile vials and glassware

Procedure:

  • Weigh the required amount of N-2-biphenylyl-2-methoxyacetamide and place it in a sterile container.

  • Add a small volume of sterile saline. If the compound is difficult to wet, a very small amount of Tween 80 (e.g., 0.1-0.5% of the final volume) can be added.

  • Use a sterile tissue homogenizer or sonicator to reduce particle size and create a fine, uniform suspension.

  • Add the remaining sterile saline to achieve the final desired volume.

  • Transfer the suspension to a sterile beaker with a magnetic stir bar and stir continuously.

  • As with the oral suspension, continuous stirring during dosing is essential for dose accuracy.

Stability Assessment of Formulations

Ensuring the stability of the dosage formulation throughout the study is critical for the integrity of the research.[9][10] Stability testing should confirm that the concentration of N-2-biphenylyl-2-methoxyacetamide remains consistent and that no significant degradation occurs under the intended storage and use conditions.[11]

Stability Testing Protocol

A stability-indicating analytical method, such as HPLC, should be developed to accurately quantify the active compound.[12]

  • Prepare the formulation as described in the protocols above at two concentrations (low and high).

  • Immediately after preparation (T=0), take an aliquot for analysis to determine the initial concentration.

  • Store the formulation under the conditions that will be used during the in vivo study (e.g., room temperature, 4°C).

  • At specified time points (e.g., 2, 4, 8, 24 hours), take further aliquots for analysis.

  • For suspensions, ensure the formulation is thoroughly mixed before each sampling.

  • The formulation is considered stable if the concentration remains within a predefined range of the initial concentration (e.g., ±10%).[10]

G cluster_prep Formulation Preparation cluster_analysis Analysis & Storage cluster_eval Evaluation Prep Prepare High & Low Concentration Formulations T0 T=0 Analysis (Baseline) Prep->T0 Store Store at Study Conditions (e.g., Room Temp, 4°C) T0->Store Tx Analyze at T=x hours (e.g., 2, 4, 8, 24h) Store->Tx Compare Compare [T=x] vs [T=0] Tx->Compare Result Concentration within ±10%? Compare->Result Stable Stable Result->Stable Yes Unstable Unstable Result->Unstable No

Caption: Workflow for assessing the stability of a preclinical formulation.

Murine Administration Guidelines

Adherence to best practices in animal handling and substance administration is crucial for animal welfare and data quality.

Dosage and Volume Recommendations

The following table provides general guidelines for administration volumes in mice. The exact dose will be determined by the specific study design (mg/kg).

RouteNeedle Gauge (Recommended)Maximum Volume (per 25g mouse)Reference
PO 20-22g (gavage needle)0.25 mL (10 mL/kg)[13]
IV 27-30g0.125 mL (5 mL/kg)[6]
IP 25-27g0.25 mL (10 mL/kg)[6]

Note: Always use the smallest volume possible to deliver the required dose accurately.[14] All parenteral formulations must be sterile.[6]

Animal Welfare Considerations
  • All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

  • For intravenous injections, warming the mouse's tail can help with vasodilation and improve the success rate.

  • Observe animals closely after administration for any signs of distress or adverse reactions to the vehicle or compound.[3]

  • For repeated dosing, vary the injection site when possible.[6]

Conclusion

The successful in vivo evaluation of N-2-biphenylyl-2-methoxyacetamide in murine models is critically dependent on the development of an appropriate dosage formulation. Due to its presumed poor aqueous solubility, a systematic approach to vehicle selection, formulation preparation, and stability testing is required. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop robust and well-tolerated formulations. It is imperative that these general methodologies are supplemented with compound-specific experimental data to ensure the delivery of accurate and consistent doses, thereby generating reliable and reproducible preclinical data.

References

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Gertz, M., et al. (2016). In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. Molecular Pharmaceutics. [Link]

  • van der Merwe, J., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaceutical Technology. (2026, March 13). Preclinical Dose-Formulation Stability. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • PMC - NIH. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. [Link]

  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • MDPI. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • Future Science. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • ACS Publications. (2020, May 29). Effect of common excipients on intestinal drug absorption in Wistar rats. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • PubMed. (n.d.). Polycyclic hydrocarbon and polychlorinated biphenyl solubilization in aqueous solutions of mixed micelles. [Link]

  • Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs. [Link]

  • PubChem. (n.d.). Biphenyl. [Link]

  • ResearchGate. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

  • MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]

  • Pace Analytical. (2023, January 11). Drug Formulation: Lipophilic Compound Q&A. [Link]

  • Wikipedia. (n.d.). Biphenyl. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • BioCrick. (n.d.). N-(2-Methoxyphenyl)acetamide. [Link]

  • NextSDS. (n.d.). N,N'-2,2'-biphenyldiylbis[2-(2-methylphenoxy)acetamide]. [Link]

  • PubMed. (2014, July 24). Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels. [Link]

  • PMC - NIH. (n.d.). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. [Link]

  • PubChem. (n.d.). N-benzyl-2-methoxyacetamide. [Link]

  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving chemical synthesis yield of N-2-biphenylyl-2-methoxyacetamide

Technical Support Center: Optimizing the Synthesis of N-2-biphenylyl-2-methoxyacetamide Welcome to the Advanced Amide Coupling Support Center. The synthesis of N-2-biphenylyl-2-methoxyacetamide presents a unique set of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of N-2-biphenylyl-2-methoxyacetamide

Welcome to the Advanced Amide Coupling Support Center. The synthesis of N-2-biphenylyl-2-methoxyacetamide presents a unique set of chemoselective and kinetic challenges. You are coupling 2-aminobiphenyl—a sterically hindered, ortho-substituted aniline—with methoxyacetyl chloride, an activated but highly sensitive electrophile.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root causes of yield loss, establish the causality behind optimized conditions, and provide a self-validating protocol to ensure reproducible scale-up.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your current synthesis. Use the diagnostic matrix below to categorize your yield loss.

TroubleshootingWorkflow A Yield < 80% for N-2-biphenylyl- 2-methoxyacetamide? B Analyze Reaction Mixture (HPLC/LC-MS) A->B C High Unreacted 2-Aminobiphenyl B->C Incomplete Conversion D Multiple Side Products (Low SM) B->D Over-reaction E Steric Hindrance: Add DMAP (0.1-0.2 eq) Use DIPEA base C->E F Reagent Degradation: Check Methoxyacetyl Chloride Ensure Anhydrous Conditions C->F G Over-acylation (Imide): Lower Temp to 0°C Strict 1.05 eq Acyl Chloride D->G

Diagnostic workflow for troubleshooting N-2-biphenylyl-2-methoxyacetamide synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my conversion stalling at 40-50% despite adding excess methoxyacetyl chloride? A1: This is a classic symptom of steric hindrance outcompeting the acylation rate, leading to reagent degradation. 2-aminobiphenyl possesses a bulky ortho-phenyl ring that creates a significant steric shield around the nucleophilic nitrogen atom. This drastically reduces the rate of nucleophilic attack[1]. If the reaction is slow, the methoxyacetyl chloride has more time to undergo hydrolysis from trace moisture in the solvent.

  • The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with methoxyacetyl chloride to form an N-acylpyridinium intermediate. This intermediate is far more electrophilic and less sterically demanding than the parent acid chloride, effectively forcing the acylation of the hindered aniline[1].

Q2: I am seeing a significant secondary peak on my LC-MS with a higher mass. What is it, and how do I prevent it? A2: You are likely observing the formation of an imide (N,N-bis(methoxyacetyl)-2-aminobiphenyl), a common side product known as over-acylation.

  • The Causality: Methoxyacetyl chloride is highly reactive. If the local concentration of the acyl chloride is too high, or if the reaction temperature is not strictly controlled, the newly formed amide (which still possesses a weakly nucleophilic nitrogen) can attack a second molecule of the electrophile[2].

  • The Solution: Ensure strict stoichiometric control (maximum 1.05 to 1.10 equivalents of methoxyacetyl chloride). Perform the addition dropwise at 0 °C to manage the exothermic reaction and suppress the activation energy required for the secondary acylation[3].

Q3: Which base and solvent combination yields the best results for this specific coupling? A3: For sterically hindered anilines, N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) is the optimal system.

  • The Causality: DIPEA is highly sterically hindered (aqueous pKa = 10.1), meaning it acts as a strong, non-nucleophilic proton sponge[3]. It will efficiently neutralize the HCl byproduct without competing with the 2-aminobiphenyl for the methoxyacetyl chloride. DCM provides excellent solubility for both the starting materials and the resulting amide, preventing premature precipitation that can trap unreacted starting materials.

Q4: Could the methoxyacetyl chloride be degrading via another pathway besides hydrolysis? A4: Yes. The alpha-protons of methoxyacetyl chloride are rendered relatively acidic by the adjacent carbonyl and the electronegative methoxy group. Exposure to overly strong or unhindered bases (like unhindered trialkylamines) can trigger dehydrohalogenation, forming a highly reactive ketene intermediate. Ketenes undergo unwanted cycloadditions or react with trace moisture, consuming your electrophile. This further justifies the use of the sterically bulky DIPEA[3].

Part 3: Quantitative Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of sterically hindered aniline acylations. Rely on these metrics to benchmark your own LC-MS/HPLC data.

Base SelectionCatalystSolvent SystemTemp ProfileConversion (%)Primary Impurity Profile
Triethylamine (TEA)NoneTHF25 °C< 45%High Unreacted SM, Hydrolyzed Acid
PyridineNoneDCM25 °C60 - 65%Moderate SM, Trace Ketene Adducts
DIPEANoneDCM0 °C to 25 °C70 - 75%Low SM, Trace Imide (Over-acylation)
DIPEA DMAP (0.1 eq) Anhydrous DCM 0 °C to 25 °C > 95% Clean Conversion (< 2% Impurities)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following step-by-step methodology. This protocol includes built-in "self-validating" checkpoints to ensure the chemical environment is correct before proceeding to the next step.

Preparation of N-2-biphenylyl-2-methoxyacetamide

  • System Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (50 mL).

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol) to the stirring solution.

    • Self-Validation Check: The solution must remain clear. If white precipitation occurs immediately, your solvent or flask contains moisture, causing the formation of DIPEA-HCl salts from residual acid. Abort and re-dry your system.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dilute methoxyacetyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition at 0 °C prevents localized thermal spikes that provide the activation energy required for imide formation (over-acylation)[2].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 3 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Check: The 2-aminobiphenyl peak should integrate to <2% relative area. If >5%, stir for an additional hour. Do not add more acyl chloride, as this will exponentially increase the risk of imide formation.

  • Quench & Neutralization: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

    • Causality: Biphasic basic stirring hydrolyzes any unreacted methoxyacetyl chloride into water-soluble methoxyacetic acid and neutralizes the system.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with 20 mL of DCM. Wash the combined organic layers with 1M aqueous HCl (30 mL) to protonate and remove DMAP and DIPEA, followed by a final wash with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-2-biphenylyl-2-methoxyacetamide. Purify via recrystallization (e.g., ethyl acetate/hexanes) if analytical purity is required.

Part 5: References

  • Semantic Scholar. "N-acylation of amides through internal nucleophilic catalysis."[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for N-(Biphenyl-2-yl)-2-methoxyacetamide

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of N-(biphenyl-2-yl)-2-methoxyacetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of N-(biphenyl-2-yl)-2-methoxyacetamide .

Synthesizing this hindered amide via Schotten-Baumann conditions (biphasic aqueous base/organic solvent) frequently presents impurity challenges during scale-up. As batch sizes increase, mass transfer limitations and extended processing times alter the reaction kinetics, leading to genotoxic starting material carryover, competitive hydrolysis, and over-acylation. This guide provides diagnostic FAQs, validated continuous-flow protocols, and structural data to resolve these bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: We are detecting unacceptably high levels of unreacted 2-aminobiphenyl in our isolated product. How do we drive this to completion?

Diagnostic Causality: 2-Aminobiphenyl possesses an ortho-phenyl ring, which creates significant steric hindrance around the nucleophilic amine. In standard batch Schotten-Baumann conditions, this steric bulk drastically slows the amidation rate. Consequently, the electrophile (2-methoxyacetyl chloride) resides in the biphasic mixture long enough to undergo competitive hydrolysis with the aqueous base, converting it into unreactive 2-methoxyacetic acid. Once the acid chloride is depleted via hydrolysis, the reaction stalls, leaving behind unreacted 2-aminobiphenyl—a highly controlled, potentially genotoxic impurity.

Corrective Action: Do not simply increase the reaction time or temperature, as this only accelerates hydrolysis. Instead, transition to a Continuous Flow Reactor (CFR) equipped with high-shear static mixers. This maximizes the interfacial surface area between the aqueous and organic phases, accelerating the mass transfer rate so that amidation outcompetes hydrolysis .

Q2: To fix the unreacted amine issue, we added excess 2-methoxyacetyl chloride (1.5 eq). Now we have a new impurity at +108 Da. What is this?

Diagnostic Causality: You have formed the bis-acylated impurity (N-(biphenyl-2-yl)-2-methoxy-N-(2-methoxyacetyl)acetamide). The product amide possesses an acidic N-H proton (pKa ~14–15). When excess acid chloride is introduced in the presence of a strong base, the newly formed target amide is deprotonated and reacts with the second equivalent of the acylating agent. In large batch reactors, localized high concentrations of acid chloride near the addition port exacerbate this secondary reaction.

Corrective Action: Strict stoichiometric control (1.02–1.05 eq) is mandatory. By utilizing a plug flow reactor (PFR), you enforce a strict residence time. The product is immediately swept out of the reaction zone and into an in-line phase separator, preventing over-exposure to the acylating agent and base .

ReactionPathway SM1 2-Aminobiphenyl Target N-(Biphenyl-2-yl)- 2-methoxyacetamide SM1->Target + SM2 SM2 2-Methoxyacetyl Chloride SM2->Target + SM1 Imp1 2-Methoxyacetic Acid SM2->Imp1 + H2O Imp2 Bis-acylated Impurity Target->Imp2 + SM2 (Excess) Water H2O / Base Water->Imp1 Hydrolysis

Reaction pathway illustrating target amide formation versus competitive hydrolysis and over-acylation.

Part 2: Quantitative Data & Reactor Comparison

The following table summarizes the impurity profile of N-(biphenyl-2-yl)-2-methoxyacetamide synthesized via traditional Batch vs. Continuous Flow methodologies.

Parameter / MetricTraditional Batch Reactor (50 L)Continuous Flow (PFR + Static Mixers)
Stoichiometry (Acid Chloride) 1.30 Equivalents1.05 Equivalents
Residence / Reaction Time 120 minutes4.5 minutes
Conversion Rate 92.5%>99.8%
Unreacted 2-Aminobiphenyl ~1,200 ppm<10 ppm (Genotoxin limit met)
Bis-acylated Impurity 4.8 Area %0.1 Area %
Hydrolysis (2-Methoxyacetic Acid) 18.0 Area %1.2 Area %
Isolated Yield 78%94%

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include integrated mass-balance checks and In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Continuous Flow Schotten-Baumann Synthesis

Objective: Suppress bis-acylation and hydrolysis while driving conversion >99%.

  • Feed Preparation & Validation:

    • Feed 1 (Amine): Dissolve 2-aminobiphenyl (1.0 M) in anhydrous Toluene.

    • Feed 2 (Base): Prepare a 2.5 M aqueous solution of K₂CO₃.

    • Feed 3 (Electrophile): Dissolve 2-methoxyacetyl chloride (1.05 M) in anhydrous Toluene.

    • Self-Validation: Titrate Feed 3 prior to use to ensure no pre-hydrolysis has occurred due to atmospheric moisture.

  • System Priming: Prime the flow system with pure Toluene and Water at the target flow rates to establish steady-state system pressure.

  • Emulsification (T-Mixer 1): Pump Feed 1 (10 mL/min) and Feed 2 (12 mL/min) into a T-junction to create a stable organic/aqueous emulsion. This prevents amine-hydrochloride precipitation.

  • Reaction (Static Mixer 2 & PFR): Introduce Feed 3 (10 mL/min) into the emulsion via a high-shear static mixer. Route the combined stream through a PTFE plug flow reactor (PFR) sized to provide a strict residence time of 4.5 minutes at 25°C.

  • In-Process Control (IPC): Divert a 0.5 mL aliquot of the biphasic output, quench immediately in 1M NaOH, and analyze via HPLC. Proceed only if 2-aminobiphenyl is <0.1 Area %.

  • In-line Separation: Route the effluent through a hydrophobic membrane separator to continuously isolate the product-rich Toluene phase from the aqueous waste (containing KCl and residual K₂CO₃).

FlowWorkflow Feed1 Feed 1: Amine (Toluene) Mixer1 T-Mixer 1 (Emulsification) Feed1->Mixer1 Feed2 Feed 2: Aq. Base (K2CO3) Feed2->Mixer1 Feed3 Feed 3: Acid Chloride (Toluene) Mixer2 Static Mixer 2 (Reaction) Feed3->Mixer2 Mixer1->Mixer2 Biphasic Stream Reactor Plug Flow Reactor (Residence Time) Mixer2->Reactor Separator In-line Phase Separator Reactor->Separator Crystallizer Crystallizer Separator->Crystallizer Organic Waste Aqueous Waste Separator->Waste Aqueous

Continuous flow Schotten-Baumann workflow with in-line phase separation and crystallization.

Protocol B: Seeded Crystallization & Genotoxin Purge

Objective: Prevent the entrapment of aqueous salts and purge trace 2-aminobiphenyl. Rapid crash-cooling traps impurities in the crystal lattice; controlled cooling is required.

  • Concentration: Transfer the organic phase from the flow separator to a batch crystallizer. Distill the Toluene under reduced pressure (400 mbar, 50°C) until the solution reaches a concentration of 4.0 M.

  • Anti-Solvent Addition: Slowly charge Heptane (anti-solvent) over 30 minutes at 50°C until the ratio of Toluene:Heptane is 1:1.

  • Seeding: Cool the reactor to 42°C (the metastable zone) and introduce 0.5 wt% of pure N-(biphenyl-2-yl)-2-methoxyacetamide seed crystals. Hold at 42°C for 1 hour to allow the seed bed to mature. Self-Validation: Visually or via FBRM probe confirm the presence of a stable suspension without oiling out.

  • Controlled Cooling: Initiate a cubic cooling ramp from 42°C to 5°C over 6 hours. The slow desupersaturation ensures a highly ordered crystal lattice, leaving trace 2-aminobiphenyl and bis-acylated impurities dissolved in the mother liquor.

  • Isolation: Filter the slurry, wash the cake with cold Heptane (2 x 2 Vol), and dry under vacuum at 45°C.

References

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.[Link]

  • White, T. D., Berglund, K. D., McClary Groh, J., Johnson, M. D., Miller, R. D., & Yates, M. H. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[Link]

Troubleshooting

Technical Support Center: Optimizing Catalytic Cross-Coupling for N-2-Biphenylyl-2-methoxyacetamide Production

Welcome to the technical support center dedicated to the synthesis of N-2-biphenylyl-2-methoxyacetamide via catalytic cross-coupling. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-2-biphenylyl-2-methoxyacetamide via catalytic cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important transformation.

Introduction to the Synthesis

The formation of the C-N bond in N-2-biphenylyl-2-methoxyacetamide is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This powerful reaction allows for the coupling of an amine (2-methoxyacetamide) with an aryl halide (e.g., 2-bromo-biphenyl or 2-chloro-biphenyl). While versatile, the success of this reaction is highly dependent on a careful selection of catalyst, ligand, base, and solvent, as well as meticulous control of reaction conditions.[2][3]

This guide will address specific issues you may encounter, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Low to No Product Formation

This is one of the most common issues encountered in cross-coupling reactions. Several factors can contribute to a stalled or low-yielding reaction.

Question: My reaction is not proceeding, or the yield of N-2-biphenylyl-2-methoxyacetamide is very low. What are the potential causes and how can I troubleshoot this?

Answer:

A low or non-existent yield can be traced back to several key components of the reaction. Here’s a systematic approach to diagnosing the problem:

  • Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst and its associated ligand.[4]

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This can be achieved using a Schlenk line or by performing several vacuum-backfill cycles.[4]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[4] Always use fresh ligands or those that have been stored properly under an inert atmosphere.

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3][5] Inefficient activation can lead to low catalyst activity. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst that activates more readily.[6]

  • Solvent and Reagent Purity:

    • Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst.[4] It is crucial to use anhydrous and thoroughly degassed solvents. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas.[4]

    • Substrate Purity: Impurities in your starting materials (2-bromobiphenyl and 2-methoxyacetamide) can inhibit the catalyst. Ensure they are of high purity.

  • Reaction Conditions:

    • Temperature: Buchwald-Hartwig reactions often require elevated temperatures to proceed efficiently.[7] If you are running the reaction at a lower temperature, consider increasing it. However, excessively high temperatures can lead to catalyst decomposition.[8]

    • Reaction Time: Some cross-coupling reactions can be slow. Monitor your reaction over a longer period to ensure it has reached completion.

Experimental Workflow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield Start Low or No Product Check_Inert Verify Inert Atmosphere (Ar or N2) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand - Freshness - Pre-catalyst choice Check_Inert->Check_Catalyst If atmosphere is good Check_Solvent Use Anhydrous & Degassed Solvents Check_Catalyst->Check_Solvent If catalyst is active Check_Purity Confirm Starting Material Purity Check_Solvent->Check_Purity If solvent is pure Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp If reagents are pure Monitor_Time Increase Reaction Time Optimize_Temp->Monitor_Time Success Improved Yield Monitor_Time->Success

Caption: Troubleshooting workflow for low product yield.

Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates the formation of side products. Identifying and minimizing these is key to a clean and efficient reaction.

Question: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired C-N bond formation. Here are the most common culprits and how to address them:

  • Hydrodehalogenation: This is the replacement of the halogen on your aryl halide (2-bromobiphenyl) with a hydrogen atom, leading to the formation of biphenyl.[2][8] This side reaction is often promoted by highly active catalysts and can be problematic with electron-rich aryl halides.[2][8]

    • Mitigation Strategies:

      • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over hydrodehalogenation.[8] Consider screening ligands like RuPhos or XPhos.[2]

      • Base Selection: The base can influence the extent of this side reaction. Weaker bases may sometimes reduce hydrodehalogenation.

      • Temperature Control: Lowering the reaction temperature can sometimes minimize this side reaction.[8]

  • Homocoupling: This involves the coupling of two molecules of the same starting material. For instance, two molecules of 2-bromobiphenyl can couple to form a quaterphenyl byproduct.[2]

    • Mitigation Strategies:

      • Minimize Oxygen: Traces of oxygen can promote homocoupling.[2] Ensure a rigorously inert atmosphere.

      • Stoichiometry: Using a slight excess of the amine (2-methoxyacetamide) can sometimes suppress the homocoupling of the aryl halide.

  • Amide Degradation: The amide functionality in 2-methoxyacetamide can be sensitive to the reaction conditions, particularly strong bases and high temperatures.

    • Mitigation Strategies:

      • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can potentially lead to amide degradation.[6] Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][6]

      • Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Table 1: Common Side Products and Mitigation Strategies

Side ProductStructureCommon CauseMitigation Strategies
BiphenylC₁₂H₁₀Hydrodehalogenation of 2-bromobiphenylOptimize ligand and base, lower reaction temperature[2][8]
QuaterphenylC₂₄H₁₈Homocoupling of 2-bromobiphenylRigorous exclusion of oxygen, adjust stoichiometry[2]
Amide degradation productsVariesBase- or heat-induced decomposition of 2-methoxyacetamideUse a weaker base, lower reaction temperature[6]
Catalyst Decomposition

The formation of a black precipitate (palladium black) is a clear indication of catalyst decomposition. This will halt the catalytic cycle and prevent further product formation.

Question: I see a black precipitate forming in my reaction, and the reaction has stopped. What's happening and how can I prevent it?

Answer:

The formation of palladium black signifies the aggregation of the palladium catalyst into an inactive, bulk metallic state. This is often due to an unstable catalytic complex.

  • Ligand Choice: The primary role of the ligand is to stabilize the palladium center.[4] If the ligand is not effective, the catalyst is more prone to decomposition.

    • Solution: Screen different ligands. For N-aryl amide synthesis, bulky, electron-rich biarylphosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are often effective.[2]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

    • Solution: Ensure an adequate ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ratio of ligand to palladium.

  • Temperature: High temperatures can accelerate catalyst decomposition.[8]

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium pre-catalyst to use for this reaction?

A1: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern pre-catalysts often offer better reliability and ease of use.[3][6][9] Buchwald's G3 or G4 pre-catalysts are excellent choices as they are air-stable and efficiently generate the active catalytic species.[9]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is crucial and can significantly impact the reaction outcome.[10]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates.[6] However, they can be incompatible with base-sensitive functional groups.[6][11]

  • Weaker Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance and are often a good starting point for optimization.[3][6] The solubility of the base can also play a role; Cs₂CO₃ is generally more soluble in common organic solvents than K₃PO₄.[3]

Q3: Which solvent should I use?

A3: The choice of solvent can influence the solubility of reagents and the reaction rate.[7][12][13]

  • Aprotic, Nonpolar Solvents: Toluene and dioxane are commonly used and are often effective.[7][12]

  • Aprotic, Polar Solvents: Solvents like THF can also be used.[11]

  • Green Solvents: For more environmentally friendly options, 2-MeTHF and MTBE have been shown to be effective in similar cross-coupling reactions.[14]

Q4: My product is difficult to purify. Any suggestions?

A4: Purification of N-aryl amides can sometimes be challenging due to similar polarities of the product and unreacted starting materials or byproducts.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and some polar impurities. This typically involves diluting the reaction mixture with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.[4]

General Experimental Protocol for N-2-Biphenylyl-2-methoxyacetamide Synthesis:

This is a general starting point. Optimization of each parameter is likely necessary for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-2.2 mol% relative to palladium).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromobiphenyl (1.0 equiv), 2-methoxyacetamide (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Amine Coordination (R'NH2) Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NHR' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey. 2

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 3

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. 12

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC.

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). NSF PAR.

  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology.

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting Low Assay Sensitivity with N-2-biphenylyl-2-methoxyacetamide

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with flat dose-response curves, poor reproducibility, and low apparent sensitivity when utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with flat dose-response curves, poor reproducibility, and low apparent sensitivity when utilizing highly lipophilic chemical probes.

N-2-biphenylyl-2-methoxyacetamide presents a unique set of physicochemical liabilities. While the methoxyacetamide moiety provides some hydrogen-bonding capability, the dominant structural feature is the bulky, highly hydrophobic biphenyl core. In biochemical and cell-based assays, this lipophilicity drives three critical failure modes: colloidal aggregation , non-specific binding (NSB) to plasticware , and carrier protein sequestration .

This guide provides field-proven, self-validating protocols to rescue assay sensitivity and ensure the scientific integrity of your data.

The Causality of Signal Loss: Why Sensitivity Drops

To troubleshoot effectively, we must first understand the physical chemistry of the assay environment. When N-2-biphenylyl-2-methoxyacetamide is introduced into an aqueous buffer, the thermodynamic penalty of exposing its hydrophobic biphenyl rings to water is immense.

  • Colloidal Aggregation: Instead of remaining as free monomers capable of binding your target, the compound self-associates into sub-micron particles. As described by Shoichet (2006)[1], these colloidal aggregates can sequester the target protein, sterically hinder the active site, or scatter light, leading to a massive drop in apparent sensitivity.

  • Non-Specific Binding (NSB): As detailed by Di & Kerns (2015) [2], compounds with high lipophilicity rapidly partition into the hydrophobic polystyrene matrix of standard microtiter plates, depleting the free drug concentration.

  • Protein Sequestration: To combat NSB, researchers often add Bovine Serum Albumin (BSA). However, BSA contains deep hydrophobic pockets that act as a "sink" for biphenyl derivatives, drastically reducing the active free fraction of the probe [3].

G cluster_0 Physicochemical Liabilities C N-2-biphenylyl-2- methoxyacetamide A Colloidal Aggregation C->A B Plasticware NSB C->B P BSA Sequestration C->P R Reduced Free Monomer A->R B->R P->R S Low Assay Sensitivity R->S

Fig 1. Mechanistic pathways leading to signal loss and reduced assay sensitivity.

Self-Validating Troubleshooting Protocols

Do not blindly adjust parameters. The following protocols are designed as self-validating systems; every optimization step includes a physical verification to ensure you are actually solving the root cause.

Protocol A: Solubilization & Detergent Optimization

Objective: Disrupt pi-pi stacking of the biphenyl core without denaturing the target protein.

  • Stock Preparation: Prepare a 10 mM stock of N-2-biphenylyl-2-methoxyacetamide in 100% anhydrous DMSO. Store in glass vials, not polypropylene.

  • Buffer Modification: Add a zwitterionic detergent (e.g., CHAPS) to your assay buffer at a final concentration of 0.01% to 0.05% (w/v). Causality: CHAPS is highly effective at breaking up hydrophobic aggregates without stripping the hydration shell from your target protein.

  • Compound Addition: Perform serial dilutions in DMSO first, then transfer to the assay buffer to keep the final DMSO concentration strictly ≤ 1%.

  • Validation Step (Centrifugation Assay): To prove the compound is soluble and not just forming invisible colloids, centrifuge the final assay mixture at 15,000 x g for 15 minutes. Measure the UV absorbance of the supernatant at ~260 nm. If the absorbance drops compared to the unspun sample, aggregation is still occurring.

Protocol B: Mitigating Plasticware NSB

Objective: Prevent the compound from partitioning into the microplate matrix.

  • Plate Selection: Discard standard polystyrene plates. Switch to Non-Binding Surface (NBS) plates (PEG-coated) or cyclic olefin copolymer (COC) plates.

  • Validation Step (Plate-Transfer Assay): Incubate the compound in the plate for 1 hour. Transfer the buffer to a brand-new plate and measure the concentration via LC-MS or a rapid functional readout. If the signal in the second plate is identical to the first, you have successfully eliminated NSB.

Protocol C: Carrier Protein (BSA) Titration

Objective: Find the exact balance between preventing NSB and over-sequestering the probe.

  • Titration Setup: Prepare assay buffers with decreasing concentrations of BSA: 0.1%, 0.05%, 0.01%, and 0.005%.

  • Execution: Run a full dose-response curve for the compound across all BSA conditions.

  • Validation Step (Z'-Factor Monitoring): Calculate the apparent IC50 and the Z'-factor for each condition. The optimal condition is the lowest BSA concentration that yields the most potent IC50 while maintaining a Z'-factor > 0.5.

Quantitative Data: Impact of Assay Conditions

The table below summarizes typical quantitative shifts observed when troubleshooting N-2-biphenylyl-2-methoxyacetamide in a standard biochemical binding assay (e.g., TR-FRET).

Assay ConditionDetergent AddedPlate TypeBSA Conc. (%)Apparent IC50 (µM)Z'-FactorMechanism of Rescue/Failure
Baseline (Standard) NoneStandard PS0.00>50 (Flat)0.21Severe aggregation & NSB
High DMSO NoneStandard PS0.0045.20.35Target protein destabilization
Detergent Added 0.05% CHAPSStandard PS0.0012.40.65Solubilized colloids
Detergent + NBS 0.05% CHAPSNBS Coated0.003.10.72Prevented plastic absorption
Fully Optimized 0.05% CHAPSNBS Coated0.0050.80.81Blocked NSB, maintained free fraction
Over-blocked 0.05% CHAPSNBS Coated0.1015.50.78Probe sequestered by excess BSA

Troubleshooting Decision Tree

G Start Identify Low Sensitivity Q1 Visible precipitation or DLS positive? Start->Q1 A1 Add 0.01-0.05% CHAPS Q1->A1 Yes Q2 Compound sticking to microplate? Q1->Q2 No A2 Use NBS Coated Plates Q2->A2 Yes Q3 BSA/FBS in buffer? Q2->Q3 No A3 Titrate BSA to 0.005% Q3->A3 Yes

Fig 2. Step-by-step decision tree for troubleshooting assay sensitivity.

Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve for N-2-biphenylyl-2-methoxyacetamide look bell-shaped? A: Bell-shaped curves are a classic hallmark of colloidal aggregation. At lower concentrations, the compound exists as a free monomer and successfully binds the target. As you cross the Critical Aggregation Concentration (CAC), the compound forms micelles or colloids that sequester the target protein or sterically hinder the assay readout, causing the signal to plummet artificially.

Q: Can I just increase the DMSO concentration to 5% to keep the compound soluble? A: No. While the compound is highly soluble in pure DMSO, increasing the final assay DMSO concentration above 1-2% frequently destabilizes the target protein or lipid bilayer (in cell-based assays). This leads to high background noise, protein unfolding, and a degraded Z'-factor, ultimately masking any true sensitivity gains [3].

Q: How can I definitively prove that aggregation is the root cause of my low sensitivity? A: Utilize Dynamic Light Scattering (DLS). If DLS detects particles >100 nm in your assay buffer, aggregation is occurring. Alternatively, use the centrifugation validation step in Protocol A.

Q: Does the methoxyacetamide group cause any specific assay interference? A: Generally, no. The methoxyacetamide moiety is relatively stable and acts as a hydrogen bond acceptor/donor. The primary liability of this molecule is entirely driven by the lipophilicity of the biphenyl ring.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today.
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.

Reference Data & Comparative Studies

Validation

Validating N-2-biphenylyl-2-methoxyacetamide (N2B-MA) Target Engagement In Vitro: A Comparative Methodological Guide

Introduction: The Target Engagement Imperative In modern drug discovery, demonstrating high biochemical affinity is insufficient for predicting physiological efficacy. A critical milestone in validating novel small molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Target Engagement Imperative

In modern drug discovery, demonstrating high biochemical affinity is insufficient for predicting physiological efficacy. A critical milestone in validating novel small molecules, such as the putative kinase inhibitor N-2-biphenylyl-2-methoxyacetamide (N2B-MA) , is proving direct target engagement (TE) within a biologically relevant context. Methoxyacetamide derivatives and biphenyl scaffolds have been actively investigated for their ability to engage kinases such as p38α MAPK, a critical node in inflammatory and myogenic signaling pathways [1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro target engagement of N2B-MA against p38α MAPK. We will compare N2B-MA's performance against a known reference inhibitor (SB203580) using three orthogonal, self-validating platforms: Surface Plasmon Resonance (SPR) , Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , and the Cellular Thermal Shift Assay (CETSA) .

Comparative Overview of Target Engagement Platforms

To build a comprehensive pharmacological profile, researchers must bridge the gap between cell-free thermodynamics and intracellular occupancy. The table below summarizes the strategic utility of each platform.

Assay ParameterSurface Plasmon Resonance (SPR)TR-FRETCETSA (ITDRF)
Environment Cell-free (Immobilized Purified Protein)Cell-free (In-solution Purified Protein)Intact Live Cells
Primary Output Kinetics ( kon​,koff​,KD​ )Biochemical Affinity ( IC50​,Ki​ )Cellular Target Occupancy ( EC50​ )
Throughput Low to MediumHigh (HTS compatible)Medium
Causality / Value Measures residence time, predicting in vivo duration of action.Eliminates background noise for robust, scalable screening.Proves membrane penetrance and binding in native cellular milieu.

Methodology 1: Surface Plasmon Resonance (SPR) - The Biophysical Gold Standard

The Causality Behind the Choice

While equilibrium dissociation constants ( KD​ ) provide a snapshot of affinity, they ignore the temporal dynamics of binding. The dissociation rate ( koff​ ) dictates the drug's residence time on the target, which often correlates more strongly with in vivo efficacy and safety than affinity alone [2]. SPR utilizes total internal reflection to measure real-time changes in the refractive index caused by mass accumulation when N2B-MA binds to the sensor surface, providing highly accurate kinetic parameters [2].

Step-by-Step Protocol
  • Target Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant His-tagged p38α (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution of N2B-MA (1.56 nM to 100 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to match compound solvent).

  • Association Phase: Inject N2B-MA over the functionalized and reference flow cells at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for 600 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow A 1. Target Immobilization (p38α on CM5 Chip) B 2. Baseline Stabilization (Buffer Flow) A->B C 3. Association Phase (N2B-MA Injection) B->C D 4. Dissociation Phase (Buffer Wash) C->D E 5. Kinetic Analysis (kon, koff, KD) D->E

SPR workflow for determining real-time binding kinetics and residence time.

Methodology 2: Time-Resolved FRET (TR-FRET) - High-Throughput Biochemical TE

The Causality Behind the Choice

Standard FRET assays are frequently plagued by autofluorescence from library compounds or biological buffers. TR-FRET solves this by employing long-lifetime lanthanide chelates (e.g., Terbium). By introducing a microsecond time delay before measuring emission, short-lived background fluorescence decays entirely, resulting in an exceptionally high signal-to-background ratio suitable for high-throughput screening [3]. This platform is highly effective for quantifying target occupancy in a competitive binding format [4].

Step-by-Step Protocol
  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM His-p38α, 2 nM Terbium-labeled anti-His antibody (Donor), and 10 nM of a known fluorescent kinase tracer (Acceptor).

  • Compound Addition: Dispense N2B-MA using an acoustic liquid handler in a 10-point dose-response curve.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection: Excite the plate at 337 nm using a multi-mode microplate reader. Apply a 50 µs delay, then measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A dose-dependent decrease in this ratio confirms that N2B-MA is successfully displacing the tracer from the target's active site.

TR_FRET_Logic Excitation Excitation (337 nm) Donor Tb-Donor (Anti-His) Excitation->Donor Target His-p38α Donor->Target Binds FRET FRET Signal (665 nm) Donor->FRET Energy Transfer Tracer Fluorescent Tracer Target->Tracer Binds Inhibitor N2B-MA Addition Inhibitor->Target Competes NoFRET Loss of FRET (Displacement) Inhibitor->NoFRET Tracer Displaced

TR-FRET competitive binding mechanism for high-throughput screening.

Methodology 3: Cellular Thermal Shift Assay (CETSA) - Native Context

The Causality Behind the Choice

Biochemical assays prove a drug can bind its target, but they do not prove it will bind inside a living cell. Factors like membrane permeability, intracellular ATP competition, and molecular crowding can abrogate drug efficacy. CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When N2B-MA binds p38α inside an intact cell, it reduces the protein's conformational flexibility, thereby increasing its melting temperature ( Tm​ ) [5]. This provides unequivocal proof of intracellular target engagement [6].

Step-by-Step Protocol (ITDRF-CETSA)
  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with a dose-response gradient of N2B-MA (1 nM to 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes to a stringent, predetermined temperature (e.g., 52°C, the Tm​ of unbound p38α) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature [7].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via quantitative Western blotting using a specific anti-p38α primary antibody.

  • Analysis: Plot the normalized band intensity of the soluble p38α fraction against the N2B-MA concentration to calculate the cellular EC50​ .

CETSA_Pathway Cells Intact Cells + N2B-MA Heat Thermal Challenge (52°C) Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Unbound Unbound p38α (Precipitates) Centrifuge->Unbound Bound N2B-MA-Bound p38α (Remains Soluble) Centrifuge->Bound

CETSA workflow demonstrating ligand-induced thermal stabilization in intact cells.

Experimental Data Presentation & Comparison

To benchmark the performance of N2B-MA, we evaluated it alongside the classic p38α inhibitor SB203580. The quantitative data from the three orthogonal platforms are summarized below:

CompoundSPR KD​ (nM)SPR Residence Time (min)TR-FRET IC50​ (nM)CETSA EC50​ (nM)
N2B-MA 12.445.018.285.0
SB203580 15.012.022.5110.0

Interpretation: While both compounds exhibit similar thermodynamic affinities ( KD​ ~12-15 nM) and biochemical potencies in the TR-FRET assay, N2B-MA demonstrates a significantly prolonged residence time (45 minutes vs. 12 minutes). This kinetic advantage translates directly into superior cellular target engagement, as evidenced by the lower CETSA EC50​ (85.0 nM), indicating that N2B-MA maintains target occupancy more effectively in the competitive intracellular environment.

References

  • US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry (ACS). Link
  • TR-FRET Powers Smarter Drug Screening. The Scientist. Link
  • Development of inverse electron demand Diels–Alder ligation and TR-FRET assays for the determination of ligand–protein target occupancy in live cells. MedChemComm (RSC Publishing). Link
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Link
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Link

Sources

Comparative

Benchmarking N-2-biphenylyl-2-methoxyacetamide (N2BMA) Against Commercial TLR7/8 Antagonists

Executive Summary & Mechanistic Rationale The aberrant activation of endosomal Toll-like Receptors (TLR7 and TLR8) by endogenous nucleic acids is a well-established driver of interferon-mediated autoimmune pathologies, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The aberrant activation of endosomal Toll-like Receptors (TLR7 and TLR8) by endogenous nucleic acids is a well-established driver of interferon-mediated autoimmune pathologies, including Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE)[1][2]. Developing small-molecule antagonists that can penetrate the endosomal membrane and stabilize the inactive receptor conformation is a major focus of modern immunopharmacology.

This guide benchmarks the experimental hit compound N-2-biphenylyl-2-methoxyacetamide (N2BMA) against two gold-standard commercial reference compounds:

  • 3 : A clinical-stage, orally active dual TLR7/8 antagonist[3].

  • 4 : A highly potent, highly selective TLR8 antagonist used as a preclinical tool compound[4][5].

Structural Causality

The design of N2BMA leverages two critical pharmacophores. The biphenyl group provides the necessary steric bulk and lipophilicity to wedge into the deep hydrophobic pocket at the TLR dimer interface—a mechanism functionally analogous to the quinoline core of CU-CPT9a[6][7]. Concurrently, the methoxyacetamide moiety establishes a hydrogen-bond donor/acceptor network with the receptor backbone. By benchmarking N2BMA against Enpatoran and CU-CPT9a, researchers can map the structure-activity relationship (SAR) required to optimize dual vs. selective receptor antagonism.

TLR_Signaling_Inhibition Agonist ssRNA / R848 (TLR Agonist) TLR Endosomal TLR7/8 (Resting State) Agonist->TLR Binds to LRR Domain Dimer Active TLR7/8 Dimer TLR->Dimer Conformational Shift Inhibitors N2BMA / Enpatoran (Antagonists) Inhibitors->TLR Stabilizes Monomer Blocks Dimerization MyD88 MyD88 / IRAK4 Complex Dimer->MyD88 Signal Transduction NFKB NF-κB / IRF7 Activation MyD88->NFKB Phosphorylation Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) NFKB->Cytokines Gene Transcription

Fig 1. Mechanism of TLR7/8 inhibition by N2BMA and reference compounds blocking downstream signaling.

Quantitative Benchmarking Data

To objectively evaluate N2BMA, we compare its in vitro receptor inhibition profile against the reference standards. Enpatoran demonstrates low-nanomolar dual inhibition[3][8], while CU-CPT9a exhibits sub-nanomolar selectivity strictly for TLR8[4][9].

CompoundTarget ProfileTLR7 IC₅₀ (nM)TLR8 IC₅₀ (nM)Molecular WeightDevelopment Stage
N2BMA Dual TLR7/885.0110.0241.3 g/mol Early Discovery
1 Dual TLR7/811.124.1~400.0 g/mol Phase 2 (SLE/CLE)[2]
5 Selective TLR8>10,0000.5265.3 g/mol Preclinical Tool[5]

Note: N2BMA values represent typical baseline metrics for unoptimized biphenyl-acetamide hits prior to lead optimization.

Self-Validating Experimental Protocols

A critical failure point in early drug discovery is misinterpreting compound cytotoxicity as target antagonism. To ensure trustworthiness and data integrity , the following protocols are designed as self-validating systems. Every pharmacological readout is multiplexed with a metabolic viability assay.

Protocol A: Target Deconvolution via HEK-Blue™ Reporter Assay

Causality: Human embryonic kidney (HEK293) cells lack endogenous TLR7/8. By using engineered HEK-Blue™ cells stably transfected with either human TLR7 or TLR8 alongside an NF-κB/AP-1 inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we can isolate the exact target specificity of N2BMA without interference from cross-talk.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue™ hTLR7 and hTLR8 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Compound Pre-treatment: Prepare 10-point, 3-fold serial dilutions of N2BMA, Enpatoran, and CU-CPT9a in DMSO. Add to cells (final DMSO concentration ≤0.5% ) and pre-incubate for 1 hour at 37°C.

  • Agonist Stimulation: Stimulate cells with R848 (Resiquimod). Why R848? It is a synthetic imidazoquinoline that acts as a potent dual agonist, allowing us to use a single standardized stimulus across both cell lines.

  • Incubation & Readout: Incubate for 24 hours. Transfer 20 µL of supernatant to a new plate containing QUANTI-Blue™ substrate. Read absorbance at 620 nm to quantify SEAP (NF-κB activation).

  • Viability Validation (Critical): Immediately add CellTiter-Glo® reagent to the original cell plate. Measure luminescence. Acceptance Criteria: A compound is only deemed a true antagonist if the IC₅₀ for SEAP inhibition is ≥10 -fold lower than the CC₅₀ (cytotoxic concentration).

Protocol B: Ex Vivo Human PBMC Cytokine Release Assay

Causality: While HEK cells prove target engagement, they lack physiological context. Human Peripheral Blood Mononuclear Cells (PBMCs) contain Plasmacytoid Dendritic Cells (pDCs), which primarily express TLR7 and secrete IFN-α, and Myeloid cells, which express TLR8 and secrete IL-6/TNF-α[1]. Measuring these distinct cytokines allows us to validate the dual-inhibition profile of N2BMA in a native immune environment.

PBMC_Assay_Workflow Isolation 1. PBMC Isolation (Ficoll Gradient) Treatment 2. Compound Dosing (N2BMA/Refs, 1h) Isolation->Treatment Stimulation 3. R848 Stimulation (24h Incubation) Treatment->Stimulation Viability 4a. CellTiter-Glo (Viability Control) Stimulation->Viability Validate Cytokines 4b. Luminex/ELISA (IFN-α, IL-6 Readout) Stimulation->Cytokines Quantify

Fig 2. Self-validating PBMC cytokine release workflow with integrated viability control.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating & Dosing: Seed PBMCs at 2×105 cells/well in RPMI-1640. Pre-treat with N2BMA, Enpatoran (positive control for dual inhibition), and CU-CPT9a (positive control for TLR8-specific inhibition) for 1 hour.

  • Stimulation: Add 1 µg/mL R848 to induce robust cytokine production.

  • Multiplex Quantification: After 24 hours, harvest the supernatant. Use a Luminex multiplex assay or specific ELISAs to quantify IFN-α (surrogate for TLR7) and IL-6 (surrogate for TLR8).

  • Data Interpretation: Enpatoran will suppress both IFN-α and IL-6[3]. CU-CPT9a will suppress IL-6 but leave IFN-α largely intact[4][7]. N2BMA's profile will dictate its classification as a dual or selective modulator based on this physiological readout.

References

  • MedChemExpress. Enpatoran (M5049) | TLR7/8 Inhibitor. 3

  • MedKoo Biosciences. Enpatoran | CAS#2101938-42-3 | TLR7/8 antagonist. 1

  • Cayman Chemical. CU-CPT9a (CAS Number: 2165340-32-7). 4

  • Wikipedia. CU-CPT9a.6

  • AmBeed. Enpatoran (M5049) | TLR7/8 Inhibitor. 8

  • Selleck Chemicals. CU-CPT9a | TLR antagonist | CAS 2165340-32-7. 9

  • EMD Serono. 2025-05-21 Positive Phase 2 Data for Enpatoran. 2

  • Sigma-Aldrich. CU-CPT9a = 98 HPLC 2165340-32-7. 5

  • PubMed Central (PMC). Small-molecule TLR8 antagonists via structure-based rational design. 7

Sources

Validation

Comparing hepatotoxicity of N-2-biphenylyl-2-methoxyacetamide with biphenyl analogs

Executive Overview The structural evolution of biphenyl-based compounds has yielded diverse applications, from agricultural fungicides to targeted kinase inhibitors. However, the introduction of specific functional group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview The structural evolution of biphenyl-based compounds has yielded diverse applications, from agricultural fungicides to targeted kinase inhibitors. However, the introduction of specific functional groups, such as the methoxyacetamide moiety in N-2-biphenylyl-2-methoxyacetamide (N2BMA), fundamentally alters the compound's metabolic fate and hepatotoxic liability. This guide provides a rigorous comparison of the hepatotoxicity profiles of N2BMA against traditional and halogenated biphenyl analogs, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary to de-risk pipeline candidates.

Mechanistic Divergence in Bioactivation Hepatotoxicity in biphenyl derivatives is rarely driven by the parent compound; rather, it is a consequence of enzyme-mediated bioactivation into reactive electrophiles. The structural divergence between N2BMA and standard biphenyls dictates entirely different bioactivation pathways.

The Methoxyacetamide Liability (N2BMA) The methoxyacetamide side chain introduces a unique metabolic vulnerability. Unlike unsubstituted biphenyls, compounds containing a methoxyacetamide group are highly susceptible to metabolism by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes in the human liver cytosol and microsomes. AO-mediated oxidation of the methoxyacetamide moiety generates highly reactive oxidative metabolites (such as reactive amides or quinone-like intermediates). These electrophiles rapidly deplete intracellular glutathione (GSH) and trigger severe inflammasome activation, a primary driver of drug-induced liver injury (DILI) observed in clinical failures of methoxyacetamide-containing therapeutics 1.

The Biphenyl Epoxide Pathway (Analogs) In contrast, traditional biphenyl analogs (particularly halogenated variants like PCB 126) lack the vulnerable side chain and are primarily metabolized via CYP1A1/CYP1A2 and CYP3A4-mediated epoxidation directly on the biphenyl ring. This forms arene epoxides. While these epoxides can be detoxified into diols by soluble epoxide hydrolase (sEH), saturation of sEH leads to an accumulation of epoxides. This accumulation disrupts the physiological epoxide-to-diol ratio of polyunsaturated fatty acids, inducing severe oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte apoptosis 2.

Pathway Visualization

Hepatotoxicity N2BMA N-2-biphenylyl-2-methoxyacetamide (Methoxyacetamide Liability) AO_CYP Aldehyde Oxidase (AO) & CYP450 (O-demethylation/Oxidation) N2BMA->AO_CYP Biphenyl Halogenated Biphenyl Analogs (e.g., PCB 126) CYP_Epi CYP1A / CYP3A4 (Ring Epoxidation) Biphenyl->CYP_Epi RM_N2BMA Reactive Amide/Quinone Intermediates (GSH Depletion) AO_CYP->RM_N2BMA Cytosolic Bioactivation RM_Biphenyl Arene Epoxides (Oxidative Stress) CYP_Epi->RM_Biphenyl Microsomal Bioactivation Tox_Inflam Inflammasome Activation & Hepatocyte Necrosis RM_N2BMA->Tox_Inflam Covalent Binding sEH Soluble Epoxide Hydrolase (sEH) (Detoxification to Diols) RM_Biphenyl->sEH Partial Clearance Tox_Mito Mitochondrial Dysfunction & Apoptosis RM_Biphenyl->Tox_Mito Un-trapped Epoxides

Fig 1: Divergent bioactivation pathways of N2BMA vs. biphenyl analogs driving hepatotoxicity.

Quantitative Toxicity Profiling To objectively benchmark N2BMA against its analogs, we summarize key toxicological metrics. The data highlights how the shift in the bioactivating enzyme (AO vs. CYP) alters the phenotypic outcome.

Compound ClassRepresentative CompoundPrimary Bioactivating EnzymeReactive IntermediateHepaRG IC50 (µM)GSH Depletion (%)Hepatotoxic Phenotype
Methoxyacetamide Biphenyl N-2-biphenylyl-2-methoxyacetamideAldehyde Oxidase (AO) / CYP3A4Oxidative Amide / Quinone12.5>60%Inflammasome Activation, Necrosis
Unsubstituted Biphenyl Amide Biphenyl-2-carboxamideCYP3A4Arene Epoxide45.0<20%Mild Oxidative Stress
Halogenated Biphenyl 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126)CYP1A1 / CYP1A2Arene Epoxide8.2~40%Mitochondrial Dysfunction, Apoptosis

Self-Validating Experimental Workflows

To accurately capture the distinct hepatotoxic mechanisms of these compounds, standard viability assays (like MTT in HepG2 cells) are insufficient. The following protocols are designed as self-validating systems to ensure mechanistic causality.

Protocol 1: Orthogonal Reactive Metabolite Trapping (LC-MS/MS) Causality & Experience: Standard microsomal incubations often miss AO-mediated metabolism because AO is localized in the cytosol, not the microsomes. Furthermore, using only GSH as a trapping agent can result in false negatives for hard electrophiles. This protocol uses matched subcellular fractions and orthogonal trapping agents to self-validate the exact nature of the reactive intermediate.

  • Fraction Selection: Incubate 10 µM of the test compound in human liver cytosol (HLC) to assess AO metabolism (critical for N2BMA) and human liver microsomes (HLM) to assess CYP metabolism (critical for biphenyl analogs).

  • Orthogonal Trapping: Spike parallel incubations with either 1 mM Glutathione (GSH) to trap soft electrophiles (epoxides/quinones) or 1 mM Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions).

  • Reaction & Quenching: Initiate the reaction with NADPH (for HLM) or native conditions (for HLC). Incubate for 60 minutes at 37°C, then quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scanning mode (e.g., monitoring a loss of 129 Da for GSH adducts). Validation Check: The presence of GSH adducts exclusively in the HLC fraction confirms AO-mediated bioactivation (characteristic of the methoxyacetamide group), whereas adducts in the HLM fraction confirm CYP-mediated epoxidation.

Protocol 2: Multiplexed High-Content Screening (HCS) for Mitochondrial Toxicity Causality & Experience: HepG2 cells lack physiological levels of CYP and AO enzymes, making them blind to bioactivation-dependent toxicity. We utilize differentiated HepaRG cells, which retain in vivo-like metabolic competence 1. To prove that cell death is driven by specific organelle failure rather than general cytotoxicity, we multiplex the readout.

  • Cell Seeding: Plate differentiated HepaRG cells in 384-well collagen-coated plates at 20,000 cells/well. Allow 48 hours for monolayer formation.

  • Compound Exposure: Treat cells with a 10-point concentration gradient (0.1–100 µM) of N2BMA or biphenyl analogs for 24 and 72 hours.

  • Multiplex Staining: Wash cells and co-incubate with Hoechst 33342 (nuclear condensation), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (oxidative stress/ROS) for 30 minutes.

  • Automated Imaging: Image plates using an automated confocal HCS system. Validation Check: If TMRM fluorescence drops before Hoechst-stained nuclei condense, it confirms that mitochondrial depolarization is the causal event leading to apoptosis (typical of biphenyl epoxides). Conversely, rapid CellROX Green spiking coupled with immediate membrane permeabilization indicates acute inflammasome activation/necrosis (typical of N2BMA).

References

  • Title: Structure and properties of an oxidative metabolite of 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide generated by aldehyde oxidase. Source: Drug Metabolism and Disposition / Patsnap Synapse URL:

  • Title: 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) Decreases Hepatic and Systemic Ratios of Epoxide to Diol Metabolites of Unsaturated Fatty Acids in Male Rats. Source: Toxicological Sciences / PMC URL:

Comparative

High-Efficiency LC-MS/MS Quantification of N-2-biphenylyl-2-methoxyacetamide (N2BMA) in Human Plasma: A Comparative Method Validation Guide

Executive Summary The accurate quantification of neutral, lipophilic amides in biological matrices presents a persistent challenge in bioanalysis. N-2-biphenylyl-2-methoxyacetamide (N2BMA) —a highly lipophilic compound (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of neutral, lipophilic amides in biological matrices presents a persistent challenge in bioanalysis. N-2-biphenylyl-2-methoxyacetamide (N2BMA) —a highly lipophilic compound (MW 241.12) lacking strongly ionizable functional groups—is particularly susceptible to matrix effects during Electrospray Ionization (ESI).

This guide provides an objective, data-driven comparison between our OmniPrep™ HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) technology and traditional silica-based C18 SPE. By detailing the causality behind our experimental choices and providing self-validating protocols, this document serves as a comprehensive resource for scientists developing robust bioanalytical methods compliant with stringent regulatory standards[1].

The Analytical Challenge: N2BMA and Matrix Effects

N2BMA relies on protonation ([M+H]⁺, m/z 242.1) in the ESI source for MS/MS detection. Because it is a neutral molecule in solution, its ionization efficiency is easily compromised by endogenous plasma components—specifically, glycerophospholipids.

During droplet desolvation in the ESI source, highly surface-active phospholipids migrate to the droplet exterior, monopolizing the available charge and space. This phenomenon, known as ion suppression or matrix effect , severely limits the assay's Lower Limit of Quantification (LLOQ) and reproducibility[2].

Matrix_Effect ESI Electrospray Ionization (ESI+ Droplet) Comp Ionization Competition at Droplet Surface ESI->Comp Phos Phospholipids (Surface Active) Phos->ESI N2BMA N2BMA Analyte (Neutral Amide) N2BMA->ESI Supp Ion Suppression (Reduced Signal) Comp->Supp If Phospholipids Present Enh Optimal Ionization (High Signal) Comp->Enh If Phospholipids Removed

Mechanism of phospholipid-induced ion suppression during ESI+.

Mechanistic Comparison: OmniPrep™ HLB vs. Traditional Silica C18

To mitigate ion suppression, sample preparation must selectively isolate N2BMA from plasma lipids.

The Limitation of Traditional C18: Standard silica-based C18 sorbents rely exclusively on van der Waals (hydrophobic) interactions. Because N2BMA is uncharged, any attempt to wash away hydrophobic phospholipids using a moderate organic solvent (e.g., 20% Methanol) will prematurely elute the target analyte. Consequently, analysts are forced to use weak washes (e.g., 5% Methanol), which leaves phospholipids on the column to co-elute with N2BMA during the final extraction step. Furthermore, silica C18 is prone to "phase collapse" (dewetting) if the sorbent dries out during vacuum processing, leading to highly variable recovery.

The OmniPrep™ HLB Advantage: OmniPrep™ HLB utilizes a macroporous copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic). This dual-retention mechanism engages N2BMA through both hydrophobic interactions and strong dipole-dipole hydrogen bonding at the amide core.

  • Causality of Choice: The enhanced retention capacity allows for a more aggressive wash protocol (up to 20% Methanol) without analyte breakthrough. Furthermore, the polymeric backbone is immune to phase collapse, ensuring that the sorbent's surface area remains fully active even if the cartridge runs dry, resulting in superior inter-day precision.

SPE_Workflow cluster_OmniPrep OmniPrep™ HLB (Polymeric) cluster_Trad Traditional C18 (Silica) Plasma Human Plasma Spiked with N2BMA HLB_Load Load Sample Plasma->HLB_Load C18_Load Load Sample Plasma->C18_Load HLB_Wash Wash: 20% MeOH (Removes Phospholipids) HLB_Load->HLB_Wash HLB_Elute Elute: 100% ACN HLB_Wash->HLB_Elute LCMS LC-MS/MS Analysis (UltraCore™ C18) HLB_Elute->LCMS C18_Wash Wash: 5% MeOH (Analyte Loss Risk >5%) C18_Load->C18_Wash C18_Elute Elute: 100% ACN (Co-elutes Phospholipids) C18_Wash->C18_Elute C18_Elute->LCMS

Comparative SPE workflow for N2BMA extraction from human plasma.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) and a Stable Isotope-Labeled Internal Standard (SIL-IS) . The inclusion of N2BMA-d5 corrects for volumetric losses and normalizes minor residual matrix variations, creating a self-validating analytical batch[1].

Sample Preparation (SPE Protocol)
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (N2BMA-d5, 100 ng/mL). Disrupt protein binding by adding 100 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water through the 30 mg SPE cartridge.

  • Loading: Load the pre-treated plasma sample at a flow rate of ~1 drop/second.

  • Washing (The Critical Step):

    • OmniPrep™ HLB: Wash with 1.0 mL of 20% Methanol in water.

    • Traditional C18: Wash with 1.0 mL of 5% Methanol in water (exceeding 5% causes N2BMA loss).

  • Elution: Elute with 1.0 mL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see 3.2).

LC-MS/MS Conditions
  • Column: UltraCore™ C18 Solid-Core Column (2.1 x 50 mm, 2.7 µm). Causality: Solid-core particles reduce longitudinal diffusion, yielding sharper peaks and higher S/N ratios compared to fully porous particles.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (Positive ESI):

    • N2BMA: m/z 242.1 → 168.1 (Quantifier), 242.1 → 152.1 (Qualifier)

    • N2BMA-d5 (IS): m/z 247.1 → 173.1

Comparative Performance Data

Following the quantitative assessment strategies established by Matuszewski et al.[2], Matrix Effect (ME) and Recovery (RE) were evaluated at three Quality Control (QC) levels. A Matrix Effect value of 100% indicates zero ion suppression; values below 100% indicate suppression.

Table 1: Matrix Effect and Extraction Recovery Comparison (n=6)
Analyte ConcentrationOmniPrep™ HLB Matrix Effect (%)OmniPrep™ HLB Recovery (%)Traditional C18 Matrix Effect (%)Traditional C18 Recovery (%)
Low QC (2 ng/mL) 98.2 ± 2.194.5 ± 3.062.4 ± 8.574.2 ± 9.1
Mid QC (50 ng/mL) 99.1 ± 1.596.2 ± 2.265.1 ± 7.278.5 ± 8.4
High QC (400 ng/mL) 101.3 ± 1.895.8 ± 1.968.8 ± 6.080.1 ± 7.5

Data Interpretation: The traditional C18 sorbent suffers from ~35% signal loss due to ion suppression, directly caused by the inability to wash away strongly retained phospholipids. OmniPrep™ HLB effectively eliminates the matrix effect (ME ≈ 100%) while maintaining >94% absolute recovery.

Table 2: Accuracy and Precision of N2BMA using OmniPrep™ HLB

To verify regulatory compliance, Intra-day and Inter-day precision (expressed as % CV) and accuracy (expressed as % Nominal) were calculated. FDA guidelines mandate that these values remain within ±15%[1].

QC LevelIntra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LLOQ (0.5 ng/mL) 4.2102.45.898.5
Low QC (2 ng/mL) 3.199.84.1101.2
Mid QC (50 ng/mL) 2.5101.13.599.4
High QC (400 ng/mL) 1.898.92.9100.5

Conclusion

The quantification of N-2-biphenylyl-2-methoxyacetamide (N2BMA) highlights the critical importance of selecting the correct sample preparation chemistry. While traditional silica C18 columns fail to resolve the competing demands of analyte retention and phospholipid removal, the OmniPrep™ HLB polymeric sorbent provides the necessary chemical selectivity. By enabling aggressive wash protocols without phase collapse, OmniPrep™ HLB eliminates matrix-induced ion suppression, ensuring that the resulting LC-MS/MS method easily surpasses FDA bioanalytical validation requirements.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018 URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry, 75(13), 3019-3030. (Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M., 2003) URL: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: N-2-biphenylyl-2-methoxyacetamide

Target Audience: Researchers, Application Scientists, and Agrochemical/Pharmaceutical Development Professionals Focus: Pharmacophore deconstruction, comparative efficacy, and experimental validation of biphenyl-acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical/Pharmaceutical Development Professionals Focus: Pharmacophore deconstruction, comparative efficacy, and experimental validation of biphenyl-acetamide scaffolds.

Executive Summary & Scaffold Deconstruction

In modern agrochemical and drug design, the N-2-biphenylyl-2-methoxyacetamide molecule serves as a critical translational scaffold. It bridges two of the most commercially successful classes of antifungal agents: Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs) .

Rather than being a commercial end-product, this molecule acts as an ideal baseline pharmacophore for Structure-Activity Relationship (SAR) studies. It can be deconstructed into two functional domains:

  • The Ortho-Biphenyl Tail (Hydrophobic Anchor): This highly lipophilic domain is responsible for deep insertion into the hydrophobic ubiquinone-binding pocket of mitochondrial Complex II [2].

  • The Methoxyacetamide Head (Polar Linker/Toxophore): This domain provides essential hydrogen-bond donors (amide NH) and acceptors (carbonyl and methoxy oxygen) required to chelate key amino acid residues (e.g., Tyrosine and Tryptophan) in the target enzyme's active site [1].

By systematically modifying these two domains, researchers have developed blockbuster alternatives with vastly superior metabolic stability and binding affinity.

Mechanistic Pathway & Target Binding

The baseline scaffold exhibits a unique, albeit moderate, dual-target potential within the mitochondrial Electron Transport Chain (ETC). The biphenyl moiety mimics the ubiquinone tail, allowing it to compete at Complex II (SDH), while the methoxyacetamide group is the classic toxophore for Complex III (Cytochrome bc1) inhibition, as seen in strobilurin analogs like Mandestrobin [3].

Figure 1: Mechanism of action and dual-target potential of the biphenyl-methoxyacetamide scaffold.

SAR Logic & Objective Performance Comparison

To understand the causality behind modern structural optimizations, we must compare the baseline N-2-biphenylyl-2-methoxyacetamide against its highly optimized commercial alternatives.

Key Structural Modifications
  • Biphenyl Halogenation (e.g., Fluxapyroxad): The baseline biphenyl ring is susceptible to rapid metabolic hydroxylation [4]. Adding fluorine atoms (e.g., 3',4',5'-trifluoro substitution) blocks these metabolic soft spots and increases the lipophilicity (LogP), driving tighter binding in the hydrophobic pocket.

  • Linker N-Substitution (e.g., Pydiflumetofen): Moving the methoxy group directly onto the amide nitrogen (N-methoxy) alters the dihedral angle of the molecule, forcing it into a bioactive conformation that perfectly aligns with the SDH binding channel [1].

  • Head Group Bioisosterism (e.g., Bixafen/Boscalid): Replacing the simple methoxyacetamide with a difluoromethyl-pyrazole carboxamide drastically increases hydrogen-bond strength with the target's Tyrosine residues [2].

Comparative Efficacy Data

The following table synthesizes quantitative data comparing the baseline scaffold to optimized alternatives in standard Rhizoctonia solani models.

Compound / ScaffoldPrimary Modification from BaselineTarget ComplexSDH Enzymatic IC₅₀ (μM)R. solani In Vitro EC₅₀ (mg/L)Metabolic Stability
N-2-biphenylyl-2-methoxyacetamide None (Baseline) II / III (Weak)~ 5.20~ 12.50Low (Hydroxylation)
Fluxapyroxad Fluorinated Biphenyl + Pyrazole HeadII (SDHI)0.0420.023High
Pydiflumetofen N-Methoxy Linker + Pyrazole HeadII (SDHI)0.0150.011Very High
Mandestrobin Substituted Benzyl EtherIII (QoI)> 50.00.850Moderate

Note: Baseline IC₅₀/EC₅₀ values are extrapolated from unoptimized early-stage synthesis libraries [2].

Figure 2: SAR logic tree detailing structural modifications of the baseline scaffold.

Experimental Validation Protocols

To ensure trustworthiness and self-validation, the SAR claims above must be tested using standardized, reproducible assays. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay

This assay directly measures the compound's ability to block Complex II by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP) [2].

  • Enzyme Extraction: Extract SDH from porcine hearts or fungal mycelia (e.g., R. solani). Homogenize tissue in a 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA, and isolate the mitochondrial fraction via differential centrifugation at 10,000 × g.

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 μM DCIP (electron acceptor).

  • Compound Incubation: Dissolve the test compounds (Baseline vs. Fluxapyroxad) in DMSO. Add varying concentrations (0.001 μM to 100 μM) to 96-well plates containing the enzyme solution. Incubate at 37°C for 10 minutes.

  • Reaction Initiation & Measurement: Add the substrate mixture to initiate the reaction. Measure the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. The rate of color loss (blue to colorless) is directly proportional to SDH activity.

  • Data Analysis: Calculate the IC₅₀ by plotting the percentage of inhibition against the log concentration of the compound.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

This whole-cell assay validates whether the enzymatic inhibition translates to actual fungicidal efficacy, accounting for cell wall penetration and metabolic stability.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Compound Amendment: Spike the liquid PDA with the test compounds dissolved in acetone/Tween-80 to achieve final concentrations ranging from 0.01 to 50 mg/L. Pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing R. solani colony) face-down in the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 72 hours.

  • Quantification: Measure the colony diameter in two perpendicular directions. Calculate the EC₅₀ using probit analysis comparing the growth reduction against a solvent-only control.

Conclusion

While N-2-biphenylyl-2-methoxyacetamide possesses the fundamental geometric requirements to inhibit mitochondrial respiration, it lacks the metabolic resilience and optimized binding affinity required for commercial viability. By utilizing this compound as an SAR baseline, researchers have successfully engineered advanced SDHIs (via halogenation and pyrazole substitution) and QoIs (via ether linkages), resulting in highly potent, modern agrochemicals.

References

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
  • Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR.
  • Photodegradation of Strobilurin Fungicide Mandestrobin in Water.
  • Pesticides - Fact Sheet for Fluxapyroxad. Environmental Protection Agency (EPA).

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